Mjn110
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEADRWVIFHOSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137059 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438416-21-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438416-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1438416-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Mjn110: A Selective Monoacylglycerol Lipase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mjn110 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By preventing the breakdown of 2-AG, this compound effectively elevates the levels of this key signaling lipid in the brain and peripheral tissues. This elevation of 2-AG enhances the activation of cannabinoid receptors CB1 and CB2, leading to a range of therapeutic effects, including analgesia, neuroprotection, and reduced neuroinflammation. Concurrently, the inhibition of MAGL by this compound reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins. This dual mechanism of action makes this compound a promising therapeutic candidate for a variety of neurological and inflammatory disorders. Preclinical studies have demonstrated its efficacy in models of neuropathic pain, traumatic brain injury, and neuroinflammation, highlighting its potential for further drug development.
Core Mechanism of Action
This compound is an N-hydroxysuccinimidyl carbamate that acts as a selective and potent inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[1].
The primary function of this compound is to block this enzymatic degradation of 2-AG. This inhibition leads to a significant and selective increase in the endogenous levels of 2-AG in the brain[2][3]. The elevated 2-AG then acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), modulating a variety of physiological processes including pain perception, inflammation, and neuronal function[1][2].
A key secondary effect of this compound's mechanism is the reduction of arachidonic acid (AA) production[2]. AA is a precursor to pro-inflammatory eicosanoids, such as prostaglandins (e.g., PGE2)[1][2]. Therefore, by inhibiting MAGL, this compound not only boosts the signaling of the anti-inflammatory and analgesic endocannabinoid 2-AG but also dampens the production of pro-inflammatory mediators.
This dual action—enhancing endocannabinoid signaling and reducing pro-inflammatory precursor levels—underpins the therapeutic potential of this compound in various pathological conditions.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Condition | IC50 (nM) | Reference |
| MAGL | Human | N/A | 9.1 | [1] |
| 2-AG Hydrolysis | N/A | N/A | 2.1 | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (CCI)
| Parameter | Administration | ED50 (mg/kg) | 95% Confidence Interval | Reference |
| Reversal of Mechanical Allodynia | Intraperitoneal | 0.43 | 0.23 - 0.79 | [4] |
| Reversal of Thermal Hyperalgesia | Intraperitoneal | N/A | N/A | [4] |
Note: CCI refers to the Chronic Constriction Injury model of neuropathic pain.
Table 3: Effects of this compound on Endocannabinoid and Metabolite Levels in Mouse Brain (TBI Model)
| Compound | Treatment Group | Change in Level | Statistical Significance | Reference |
| 2-AG | This compound (2.5 mg/kg) | Significantly Increased | p < 0.0001 | [2] |
| AEA | This compound (2.5 mg/kg) | No Significant Change | N/A | [2] |
| AA | This compound (2.5 mg/kg) | Significantly Reduced | p < 0.05 | [2] |
Note: TBI refers to the Traumatic Brain Injury model. Data collected from ipsilateral cortical tissues on day 4 post-TBI.
Detailed Experimental Protocols
The following protocols are synthesized from published studies involving this compound and general laboratory procedures. Specific parameters may vary between individual experiments.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice
This surgical procedure is used to induce a state of neuropathic pain.
-
Anesthesia: Mice are anesthetized using a suitable inhalant anesthetic (e.g., isoflurane).
-
Surgical Preparation: The thigh of one hind limb is shaved and sterilized.
-
Incision: A small incision is made through the skin and fascia to expose the biceps femoris muscle.
-
Nerve Exposure: The biceps femoris is bluntly dissected to expose the sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, three loose ligatures are tied around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia. Behavioral testing typically commences several days after surgery.
Assessment of Mechanical Allodynia (Von Frey Test)
This test measures sensitivity to a non-painful mechanical stimulus.
-
Acclimation: Mice are placed in individual transparent Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Stimulation: The filament is pressed against the paw until it bends, and this pressure is maintained for 3-5 seconds.
-
Response: A positive response is recorded if the mouse exhibits a brisk withdrawal, licking, or flinching of the paw.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method. Briefly, if a positive response is observed, a weaker filament is used for the next stimulation. If no response is observed, a stronger filament is used. This is repeated until the threshold is determined.
Assessment of Thermal Hyperalgesia (Hot Plate Test)
This test measures the response to a painful heat stimulus.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
Acclimation: Mice are placed on the hot plate, which is enclosed by a transparent cylinder to keep them on the heated surface.
-
Latency Measurement: The time (latency) until the mouse exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage. If the mouse does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
LC-MS/MS Quantification of 2-AG and AA in Brain Tissue
This method is used to measure the levels of endocannabinoids and their metabolites.
-
Tissue Collection: Mice are euthanized, and brain tissue is rapidly dissected and immediately frozen in liquid nitrogen or on dry ice to prevent post-mortem changes in lipid levels.
-
Homogenization: The frozen tissue is weighed and homogenized in a suitable solvent (e.g., acetonitrile or a mixture of chloroform/methanol/water) containing internal standards (deuterated analogs of 2-AG and AA).
-
Lipid Extraction: The lipids are extracted from the homogenate, typically using a liquid-liquid extraction or solid-phase extraction method.
-
Sample Preparation: The extracted lipids are dried down under nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The compounds are separated on a C18 column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive quantification.
-
Data Analysis: The concentrations of 2-AG and AA are calculated by comparing the peak areas of the endogenous compounds to those of their respective deuterated internal standards.
Signaling Pathways and Therapeutic Implications
The therapeutic effects of this compound are primarily mediated through the potentiation of 2-AG signaling at CB1 and CB2 receptors and the reduction of pro-inflammatory arachidonic acid metabolites.
-
Neuropathic and Inflammatory Pain: By increasing 2-AG levels, this compound enhances the activation of CB1 receptors in the central and peripheral nervous systems, which inhibits nociceptive signaling. The activation of CB2 receptors on immune cells, coupled with the reduction in prostaglandins, leads to a decrease in neuroinflammation, a key driver of chronic pain states[4]. Preclinical studies show that this compound can produce opioid-sparing effects, suggesting its potential as a non-addictive analgesic[4].
-
Traumatic Brain Injury (TBI): In the context of TBI, this compound has been shown to be neuroprotective[1][2]. The elevation of 2-AG helps to suppress excitotoxicity and reduce the production of pro-inflammatory cytokines in the injured brain[1][2]. This compound treatment has been found to normalize the expression of glutamate and GABA receptor subunits, which are often dysregulated after a TBI, and to improve motor and cognitive function in animal models[1][2].
-
Other Neurological Disorders: The ability of this compound to reduce neuroinflammation and modulate synaptic transmission suggests its potential utility in a broader range of neurodegenerative and neuropsychiatric conditions. Research is ongoing to explore its efficacy in diseases such as Alzheimer's disease, Parkinson's disease, and anxiety disorders.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective MAGL inhibitors. Its dual mechanism of action, which both enhances beneficial endocannabinoid signaling and reduces detrimental pro-inflammatory pathways, positions it as a highly promising therapeutic agent. The robust preclinical data, particularly in the areas of neuropathic pain and traumatic brain injury, provide a strong rationale for its continued investigation.
Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies to support the transition to clinical trials. Further elucidation of its effects in a wider range of neurological and inflammatory disease models is also warranted. The development of biomarkers to track 2-AG levels and MAGL inhibition in humans will be crucial for optimizing dosing and assessing target engagement in future clinical studies. Given the lack of significant cannabimimetic side effects in preclinical models, this compound holds the potential to become a first-in-class therapy for several challenging medical conditions.
References
An In-depth Technical Guide on MJN110 and its Impact on 2-arachidonoylglycerol (2-AG) Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MJN110, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), and its direct effects on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document details the mechanism of action of this compound, its pharmacological properties, and the downstream signaling consequences of elevated 2-AG. Furthermore, this guide presents detailed experimental protocols for in vivo administration of this compound and the subsequent quantification of 2-AG in neural tissues, along with a summary of key quantitative findings from preclinical studies. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of modulating the endocannabinoid system.
Introduction: The Endocannabinoid System and 2-AG
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), an endogenous agonist of the cannabinoid receptors CB1 and CB2.[1][2] The signaling of 2-AG is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thereby terminating its signaling.[3][4] Inhibition of MAGL presents a promising therapeutic strategy to enhance 2-AG signaling in a controlled manner, offering potential benefits in various pathological conditions with minimal cannabimimetic side effects.[2]
This compound: A Selective MAGL Inhibitor
This compound, with the chemical name 2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate, is a highly potent and selective inhibitor of MAGL.[3][5] Its mechanism of action involves the irreversible inactivation of MAGL, leading to a significant and sustained elevation of 2-AG levels in the brain and other tissues.[2][6]
Pharmacological Profile of this compound
This compound exhibits high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the other major endocannabinoid, anandamide (AEA).[3][4] This selectivity ensures that this compound's effects are primarily mediated through the enhancement of 2-AG signaling.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy and impact of this compound on 2-AG levels and related biological markers.
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | IC50 Value | Reference |
| MAGL | Human (hMAGL) | 9.1 nM | [5] |
| 2-AG Hydrolysis | - | 2.1 nM | [5] |
| ABHD6 | Human | ~10-fold less potent than for MAGL | [5] |
| FAAH | Human | > 10 µM | [4] |
Table 2: In Vivo Effects of this compound on 2-AG Levels
| Animal Model | Tissue | This compound Dose | Route | Change in 2-AG Levels | Reference |
| Mouse (Neuropathic Pain) | Spinal Cord | 0.0818 mg/kg (repeated) | i.p. | Significant Increase | [7] |
| Mouse (Neuropathic Pain) | Brain | 0.0818 mg/kg (repeated) | i.p. | Significant Increase | [7] |
| Mouse (Traumatic Brain Injury) | Ipsilateral Cortex | 2.5 mg/kg | i.p. | Significant Increase | [8] |
| Rat (HIV-1 Tat Model) | Prefrontal Cortex | 1 mg/kg (chronic) | s.c. | Significant Upregulation | [9] |
| Rat (HIV-1 Tat Model) | Striatum | 1 mg/kg (chronic) | s.c. | Significant Upregulation | [9] |
Table 3: Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Effect | ED50 Value | Reference |
| Mouse (Neuropathic Pain) | Reversal of Mechanical Allodynia | 0.430 mg/kg | [5] |
| Mouse (Drug Discrimination) | Discriminative Stimulus Effects | 0.46 mg/kg | [6] |
Signaling Pathways and Experimental Workflows
The inhibition of MAGL by this compound initiates a cascade of signaling events, primarily through the potentiation of 2-AG activity at cannabinoid receptors. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound and the measurement of 2-AG levels.
In Vivo Administration of this compound
Objective: To administer this compound to animal models to assess its in vivo effects.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Kolliphor® EL (or Cremophor® EL)
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing ethanol, Kolliphor® EL, and sterile saline in a 1:1:18 ratio.[10] For example, to prepare 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Kolliphor® EL, and 18 mL of sterile saline.
-
This compound Solution Preparation: Dissolve the desired amount of this compound in the vehicle to achieve the target concentration for dosing. Vortex or sonicate briefly to ensure complete dissolution.
-
Administration: Administer the this compound solution to the animals via the desired route, most commonly intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][4] The volume of injection should be calculated based on the animal's body weight (e.g., 10 µL/g).
-
Dosing Regimen: The dosing regimen will depend on the specific study design. For acute effects, a single injection is administered. For chronic studies, repeated administrations (e.g., once or twice daily) are performed over several days.[4][7]
Brain and Spinal Cord Tissue Collection for 2-AG Analysis
Objective: To collect and process neural tissue for the accurate measurement of 2-AG levels, minimizing ex vivo degradation.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Liquid nitrogen
-
Cryovials or microcentrifuge tubes
-
Optional: Head-focused microwave irradiator
Procedure:
-
Anesthesia and Euthanasia: Anesthetize the animal deeply with an appropriate anesthetic. Euthanasia is typically performed by decapitation.
-
Rapid Dissection: Immediately following euthanasia, rapidly dissect the brain and/or spinal cord. The speed of this step is critical to minimize post-mortem changes in 2-AG levels.
-
Microwave Irradiation (Optional but Recommended): For the most accurate measurement of basal 2-AG levels, a head-focused microwave irradiation can be used prior to decapitation to instantly inactivate enzymes, including MAGL.
-
Tissue Isolation: Isolate the specific brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) or the entire spinal cord on a cold surface.
-
Flash Freezing: Immediately flash-freeze the collected tissue in liquid nitrogen.
-
Storage: Store the frozen tissue at -80°C until lipid extraction.
Lipid Extraction for 2-AG Quantification
Objective: To efficiently extract 2-AG and other lipids from neural tissue.
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., bead beater or sonicator)
-
Internal Standard (e.g., 2-AG-d5 or 2-AG-d8)
-
Solvents:
-
Option 1 (Folch Method): Chloroform, Methanol
-
Option 2: Toluene
-
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh the frozen tissue sample.
-
Homogenization: Homogenize the tissue in an appropriate volume of cold solvent. For the Folch method, a common ratio is 2:1 chloroform:methanol. Add a known amount of the deuterated internal standard to the homogenization buffer.
-
Extraction:
-
Folch Method: After homogenization, add water or saline to induce phase separation. The lipids, including 2-AG, will partition into the lower chloroform phase.
-
Toluene Extraction: Homogenize the tissue in toluene. This method has been shown to have high recovery for 2-AG.
-
-
Phase Separation: Centrifuge the homogenate to facilitate phase separation.
-
Collection: Carefully collect the lipid-containing phase (lower phase for Folch, upper phase for toluene).
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).
Quantification of 2-AG by LC-MS/MS
Objective: To accurately quantify the concentration of 2-AG in the lipid extract.
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., Waters BEH C18)
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate)
-
Mobile Phase B: Acetonitrile or methanol with a modifier
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the lipophilic analytes.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
Typical MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-AG: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Internal Standard (e.g., 2-AG-d5): Monitor the corresponding transition for the deuterated standard.
-
-
Optimization: Cone voltage and collision energy should be optimized for each analyte and the internal standard to achieve maximum sensitivity.
Quantification:
-
A calibration curve is generated using known concentrations of a 2-AG standard and a fixed concentration of the internal standard.
-
The concentration of 2-AG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that selectively elevates 2-AG levels by inhibiting MAGL. This guide provides a comprehensive resource for researchers, summarizing the key pharmacological data, outlining the affected signaling pathways, and detailing the essential experimental protocols for studying the effects of this compound. The provided methodologies for in vivo administration and 2-AG quantification are crucial for obtaining reliable and reproducible data in the investigation of the endocannabinoid system's role in health and disease. As research in this field continues to evolve, the precise modulation of 2-AG signaling with inhibitors like this compound holds significant promise for the development of novel therapeutics for a range of disorders.
References
- 1. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS/MS Analysis of AEA and 2-AG | Springer Nature Experiments [experiments.springernature.com]
- 10. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]
Mjn110: A Technical Guide to its Modulation of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of Mjn110, a selective inhibitor of monoacylglycerol lipase (MAGL), on the endocannabinoid system (ECS). This compound represents a significant tool for researchers and a potential therapeutic agent, offering a nuanced approach to ECS modulation by augmenting the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). This document provides a comprehensive overview of its biochemical activity, experimental validation, and downstream signaling effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.
Core Mechanism of Action: Selective MAGL Inhibition
This compound is an orally active and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-AG.[1] By inhibiting MAGL, this compound effectively increases the levels of 2-AG in the brain and other tissues.[2][3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects.[4] this compound has demonstrated improved selectivity and potency compared to earlier MAGL inhibitors.[5]
The primary molecular target of this compound is human MAGL (hMAGL), with a half-maximal inhibitory concentration (IC50) of approximately 9.1 nM.[1] It also shows high potency for inhibiting the hydrolysis of 2-AG, with an IC50 of 2.1 nM.[1]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the potency and in vivo effects of this compound as reported in various preclinical studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Source |
| human Monoacylglycerol Lipase (hMAGL) | 9.1 | [1] |
| 2-Arachidonoylglycerol (2-AG) Hydrolysis | 2.1 | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Dose (mg/kg) | Effect | Source |
| Neuropathic Pain (CCI) | Mouse | 0.43 (ED50) | Reversal of mechanical allodynia | [6] |
| Traumatic Brain Injury (TBI) | Mouse | 2.5 | Increased brain 2-AG levels | [2] |
| Traumatic Brain Injury (TBI) | Mouse | 0.5, 1, 2.5 | Dose-dependent amelioration of behavioral changes | [4] |
| HIV-1 Tat Exposure | Mouse | 1 | Increased prefrontal cortex 2-AG levels | [7] |
Signaling Pathways Modulated by this compound
This compound's inhibition of MAGL initiates a cascade of signaling events by increasing the availability of 2-AG. This leads to the activation of CB1 and CB2 receptors, which in turn modulates various downstream pathways.
Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing AA and prostaglandins.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effects of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Endocannabinoid Quantification
This protocol is used to measure the levels of endocannabinoids and related lipids in tissue samples.
Caption: Workflow for quantifying endocannabinoids using LC-MS/MS.
Methodology:
-
Tissue Collection and Processing: Brain and spinal cord tissues are rapidly harvested and snap-frozen.[8]
-
Extraction: Tissues are homogenized in a solution containing acetonitrile and internal standards. The homogenate is then centrifuged, and the supernatant is collected for solid-phase extraction.[3]
-
Quantification: The extracted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer to quantify the levels of 2-AG, anandamide (AEA), and arachidonic acid (AA).[3]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This in vivo model is used to assess the antinociceptive effects of this compound.
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a mouse is exposed, and loose ligatures are placed around it to induce a nerve injury that mimics neuropathic pain.[3]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses.[6]
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat) is measured using a hot plate test.[3] The dose at which 50% of the maximal effect is observed (ED50) is then calculated.[6]
Repetitive Mild Traumatic Brain Injury (mTBI) Mouse Model
This model is used to evaluate the neuroprotective effects of this compound.
Caption: Experimental workflow for the traumatic brain injury mouse model.
Methodology:
-
TBI Induction: Mice are subjected to repetitive mild traumatic brain injury.[4]
-
Drug Treatment: this compound is administered intraperitoneally at different doses (e.g., 0.5, 1, and 2.5 mg/kg) shortly after each impact and then daily for a specified period.[2]
-
Functional and Molecular Analysis: Behavioral outcomes, such as motor function and memory, are assessed.[2] Brain tissues are analyzed to measure endocannabinoid levels, inflammatory markers, and the expression of glutamate and GABA receptor subunits.[2][4]
Therapeutic Potential and Downstream Effects
The modulation of the endocannabinoid system by this compound has shown promise in various preclinical models, suggesting its potential therapeutic utility.
-
Neuroprotection and Anti-inflammatory Effects: In a mouse model of traumatic brain injury, this compound treatment suppressed neuroinflammation, reduced the production of arachidonic acid and prostaglandin E2 (PGE2), and attenuated neuronal cell death.[2] It also normalized the expression of NMDA, AMPA, and GABA-A receptor subunits that were altered by the injury.[4] These effects are believed to be mediated, at least in part, by the activation of CB1 and CB2 receptors.[4]
-
Analgesia: this compound has demonstrated significant antinociceptive effects in a mouse model of neuropathic pain.[6] It exhibits synergistic effects when combined with morphine, suggesting an opioid-sparing potential.[3] This analgesic action is mediated by both CB1 and CB2 receptors.[3]
-
Modulation of Reward-Related Behavior: Studies have shown that this compound can enhance responses to reward-predictive cues, an effect that is mediated by the activation of CB1 receptors.[9]
Conclusion
This compound is a potent and selective MAGL inhibitor that effectively modulates the endocannabinoid system by increasing 2-AG levels. This mechanism of action has been validated through extensive preclinical research, demonstrating its potential in treating conditions associated with neuroinflammation, neuropathic pain, and traumatic brain injury. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound and similar compounds as novel therapeutic agents. The ability to enhance endogenous cannabinoid signaling in a targeted manner, as offered by this compound, represents a promising strategy for the future of endocannabinoid-based medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel MAGL inhibitor this compound enhances responding to reward-predictive incentive cues by activation of CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Mjn110 and its Impact on Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), neurodegenerative diseases, and chronic pain. The endocannabinoid system has emerged as a promising therapeutic target for modulating neuroinflammatory processes. Mjn110, a novel and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), has shown significant potential in attenuating neuroinflammation. This technical guide provides an in-depth overview of the effects of this compound on neuroinflammation, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by increasing the endogenous levels of 2-AG.[1][2][3] By inhibiting MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid (AA) and glycerol.[1][3] This dual action is crucial:
-
Augmentation of 2-AG Signaling: Elevated 2-AG levels lead to increased activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[1][2] Activation of these receptors on microglia and astrocytes, the resident immune cells of the central nervous system (CNS), is known to have immunomodulatory effects.
-
Reduction of Pro-inflammatory Eicosanoids: Arachidonic acid is a precursor to pro-inflammatory eicosanoids such as prostaglandins (PGs) and thromboxanes, which are synthesized via the cyclooxygenase (COX) enzymes.[4] By reducing the available pool of AA, this compound indirectly suppresses the production of these inflammatory mediators.[1][3]
The therapeutic effects of this compound in suppressing neuroinflammation have been demonstrated to be partially mediated by the activation of both CB1 and CB2 receptors.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuroinflammation and related biochemical markers.
Table 1: Effect of this compound on Endocannabinoid and Arachidonic Acid Levels in a TBI Mouse Model
| Analyte | Treatment Group | Change vs. TBI/Vehicle | Significance |
| 2-AG | This compound (2.5 mg/kg) | Significantly Increased | ****p < 0.0001 |
| Arachidonic Acid (AA) | This compound (2.5 mg/kg) | Reduced | #p < 0.05 |
Data sourced from a study utilizing a repetitive mild traumatic brain injury (mTBI) mouse model.[1] Measurements were taken from fresh ipsilateral mouse cortical tissues on day 4 post-TBI via LC-MS/MS analysis.[1]
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in a TBI Mouse Model
| Gene | Treatment Group | Change vs. TBI/Vehicle |
| IL-6 mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |
| IL-1β mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |
| TNF-α mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |
| iNOS mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |
| COX-1 mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |
| COX-2 mRNA | This compound (2.5 mg/kg) | Significantly Reduced |
Data sourced from a study utilizing a repetitive mTBI mouse model.[1] The mRNA expression was analyzed by qRT-PCR from fresh cortex tissues of mice 4 days post-TBI.[1]
Signaling Pathways and Visualizations
This compound Mechanism of Action Pathway
The primary mechanism of this compound involves the inhibition of MAGL, leading to an increase in 2-AG levels and a decrease in arachidonic acid. This shift in the endocannabinoid and eicosanoid balance is central to its anti-neuroinflammatory effects.
References
- 1. A double staining technique for simultaneous demonstration of astrocytes and microglia in brain sections and astroglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
- 3. Activation of the Nlrp3 inflammasome in infiltrating macrophages by endocannabinoids mediates beta cell loss in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nlrp3 inflammasome in infiltrating macrophages by endocannabinoids mediates beta cell loss in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Blueprint of a Potent Enzyme Inhibitor: An In-depth Technical Guide to the Structure-Activity Relationship of Mjn110
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of Mjn110, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). By examining the chemical architecture of this compound and its analogs, this document aims to elucidate the key structural determinants for its inhibitory activity and selectivity, offering valuable insights for the design of future therapeutics targeting the endocannabinoid system.
Core Structure and Mechanism of Action
This compound, chemically known as 2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate, is an irreversible inhibitor of MAGL. Its mechanism of action involves the carbamoylation of the catalytic serine nucleophile (Ser122) within the active site of the enzyme. This covalent modification inactivates MAGL, leading to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain and other tissues. The elevation of 2-AG enhances the activation of cannabinoid receptors CB1 and CB2, which in turn mediates a range of physiological effects, including analgesia and anti-inflammatory responses, without inducing the full spectrum of psychoactive effects associated with direct cannabinoid receptor agonists.
This compound belongs to the class of N-hydroxysuccinimidyl (NHS) carbamates, which have been identified as a promising class of serine hydrolase inhibitors with minimal off-target activity. This compound itself is an analog of JW651, exhibiting superior potency.
Structural Activity Relationship (SAR) Analysis
The potency and selectivity of this compound are intricately linked to its specific structural features. Analysis of this compound and related compounds from the N-hydroxysuccinimidyl carbamate class reveals several key SAR trends.
The N-Hydroxysuccinimidyl (NHS) Carbamate Moiety
The NHS carbamate is a critical electrophilic "warhead" that reacts with the catalytic serine of MAGL. This group is crucial for the irreversible inhibition of the enzyme. The reactivity of the carbamate can be modulated by the nature of the leaving group, with the NHS moiety providing a good balance of reactivity and stability for potent and selective inhibition.
The Piperazine Linker
The central piperazine ring serves as a scaffold, connecting the reactive carbamate group to the lipophilic bis(4-chlorophenyl)methyl group. Modifications to this linker can influence the overall conformation of the inhibitor and its fit within the enzyme's active site.
The Bis(4-chlorophenyl)methyl Group
This bulky, lipophilic group is essential for high-affinity binding to a hydrophobic pocket within MAGL. The presence and position of the chlorine atoms on the phenyl rings are significant for potency. The symmetrical 4-chloro substitution appears to be optimal for interaction with the hydrophobic pocket of the enzyme.
Quantitative Analysis of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound against human MAGL (hMAGL) and its selectivity over other related serine hydrolases.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | hMAGL | 9.1[1] |
| hFAAH | >10,000 | |
| hABHD6 | ~100 |
Data extracted from studies on recombinant human enzymes.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as detailed in the primary literature. A generalized synthetic scheme is as follows:
Detailed Protocol: The synthesis of this compound was performed as previously described in the scientific literature.
In Vitro MAGL Inhibition Assay
The inhibitory potency of this compound against MAGL is determined using an in vitro activity assay.
Detailed Protocol: The potency of this compound was assessed against recombinant human MAGL. The enzyme was incubated with varying concentrations of the inhibitor before the addition of a fluorogenic substrate. The rate of substrate hydrolysis was measured using a plate reader, and the IC50 values were calculated from the resulting dose-response curves.
In Vivo Model of Diabetic Neuropathy
The in vivo efficacy of this compound has been evaluated in a rat model of diabetic neuropathy.
Detailed Protocol: Diabetes was induced in rats, and the development of mechanical allodynia was confirmed. This compound was administered to the diabetic rats, and the analgesic effect was assessed by measuring the withdrawal threshold to a mechanical stimulus using von Frey filaments.
Signaling Pathway
The therapeutic effects of this compound are mediated through its modulation of the endocannabinoid signaling pathway.
Conclusion
The structural activity relationship of this compound highlights the critical contributions of the N-hydroxysuccinimidyl carbamate warhead, the piperazine linker, and the bis(4-chlorophenyl)methyl recognition element to its high potency and selectivity as a MAGL inhibitor. This detailed understanding of its SAR provides a solid foundation for the rational design of novel MAGL inhibitors with improved therapeutic profiles for the treatment of a variety of neurological and inflammatory disorders. Further exploration of modifications to the core scaffold may lead to the discovery of second-generation inhibitors with enhanced properties.
References
Preclinical Profile of MJN110: A Novel Monoacylglycerol Lipase Inhibitor for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MJN110 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By elevating 2-AG levels, this compound modulates the endocannabinoid system, which plays a crucial role in regulating neuroinflammation, neuronal survival, and synaptic plasticity. This technical guide provides a comprehensive overview of the preclinical data for this compound in the context of neurodegeneration, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of action through signaling pathway diagrams. The evidence presented herein supports the therapeutic potential of this compound as a disease-modifying agent for a range of neurodegenerative disorders.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological hallmark of these disorders is chronic neuroinflammation, which contributes to neuronal dysfunction and death. The endocannabinoid system, and specifically the cannabinoid receptor 1 (CB1) and 2 (CB2), have emerged as promising therapeutic targets for mitigating neuroinflammation and its downstream consequences.[1]
This compound is a novel, orally active, and selective MAGL inhibitor.[2] By preventing the breakdown of 2-AG, this compound enhances the activation of CB1 and CB2 receptors, thereby exerting neuroprotective and anti-inflammatory effects.[1][3] Preclinical studies have demonstrated the potential of this compound in various models of neurological disorders, including traumatic brain injury (TBI), which shares common pathological features with classical neurodegenerative diseases.[1][4] This guide will delve into the preclinical findings that underscore the therapeutic promise of this compound for neurodegeneration.
Mechanism of Action
This compound's primary mechanism of action is the selective and irreversible inhibition of MAGL.[2] This leads to a significant elevation of the endogenous cannabinoid 2-AG in the brain.[1][4] 2-AG is a full agonist of both CB1 and CB2 receptors. The subsequent activation of these receptors initiates downstream signaling cascades that are largely responsible for the therapeutic effects of this compound.
Furthermore, by inhibiting MAGL, this compound also reduces the production of arachidonic acid (AA) and its downstream inflammatory mediators, such as prostaglandins (e.g., PGE2).[1][4] This dual action of boosting anti-inflammatory endocannabinoid signaling and reducing pro-inflammatory eicosanoid production makes MAGL inhibition a compelling strategy for combating neuroinflammation.
Signaling Pathway of this compound's Action
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Species | Assay | IC50 | Reference |
| MAGL | Human | Enzyme Inhibition | 9.1 nM | [2] |
| 2-AG Hydrolysis | - | - | 2.1 nM | [2] |
| ABHD6 | Human | Serine Hydrolase Profiling | ~10-fold selective over MAGL | [2] |
| LYPLA1/2 | Human | Serine Hydrolase Profiling | ~100-fold selective over MAGL | [2] |
Table 2: In Vivo Efficacy in Neurological Models
| Model | Species | Dosing Regimen | Key Findings | ED50 | Reference |
| Repetitive Mild Traumatic Brain Injury (mTBI) | Mouse | 1.0 and 2.5 mg/kg, i.p., daily for 6 days | Reduced locomotor deficits, improved working memory, suppressed neuroinflammation, reduced neuronal death. | - | [1][4] |
| Chronic Constriction Injury (CCI) of Sciatic Nerve | Mouse | Single i.p. injection | Reversal of mechanical allodynia and thermal hypergesia. | 0.43 mg/kg | [5][6] |
| HIV-1 Tat-Induced Neuronal Hyperexcitability | Mouse | - | Reduced neuronal hyperexcitability and restored dendritic arborization. | - | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and other MAGL inhibitors in the context of neurodegeneration.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting MAGL activity.
-
Method: Recombinant human MAGL is incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.[2]
Animal Models of Neurodegeneration
-
Rationale: TBI induces neuroinflammation and progressive neurodegeneration, sharing pathological mechanisms with other neurodegenerative diseases.
-
Procedure: Mice are subjected to repeated mild impacts to the skull using a controlled cortical impact device. This compound or vehicle is administered intraperitoneally (i.p.) at specified doses and time points post-injury.[1][4]
-
Rationale: To evaluate the therapeutic potential of MAGL inhibition in a model of motor neuron disease.
-
Procedure: Transgenic mice expressing a human SOD1 mutation (e.g., SOD1-G93A) are often used. A MAGL inhibitor (e.g., KML29) is administered orally, and disease onset, progression, and survival are monitored.[8]
-
Rationale: To assess the neuroprotective effects of MAGL inhibition in a model of dopamine neuron loss.
-
Procedure: Neurotoxins like MPTP or 6-OHDA are used to induce dopaminergic neurodegeneration. MAGL inhibitors are administered, and behavioral deficits, neuroinflammation, and neurodegeneration are evaluated.[9]
-
Rationale: To investigate the impact of MAGL inhibition on amyloid-beta pathology and cognitive deficits.
-
Procedure: Transgenic mouse models of AD that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are utilized. MAGL inhibitors are administered, and effects on beta-amyloid synthesis and accumulation, neuroinflammation, and cognitive function are assessed.[10]
Behavioral Assessments
-
Beam-Walk Test: To assess fine motor coordination and balance. Mice are timed as they traverse a narrow beam, and the number of foot slips is recorded.[4]
-
Y-Maze Test: To evaluate spatial working memory. The test is based on the natural tendency of rodents to explore novel environments. The percentage of spontaneous alternations is measured.[4]
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and escape latency and path length are recorded.[1]
Neuropathological and Biochemical Analyses
-
Immunohistochemistry: Brain sections are stained with antibodies against markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal death (e.g., Fluoro-Jade C).[4]
-
Western Blotting: To quantify the expression levels of proteins involved in synaptic function (e.g., NMDA and AMPA receptor subunits) and inflammatory signaling.[4]
-
Endocannabinoid and Eicosanoid Measurement: Brain tissue levels of 2-AG, AA, and prostaglandins are quantified using liquid chromatography-mass spectrometry (LC-MS).[1][4]
Experimental Workflow for Preclinical Evaluation
References
- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of monoacylglycerol lipase as a therapeutic target in a transgenic mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validating Monoacylglycerol Lipase Inhibitors in Combatting Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 10. mdpi.com [mdpi.com]
Mjn110: A Novel Regulator of Synaptic Plasticity and its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of Mjn110 in modulating synaptic plasticity. This compound, a selective and potent inhibitor of monoacylglycerol lipase (MAGL), offers a promising therapeutic strategy for neurological disorders characterized by synaptic dysfunction. By augmenting endocannabinoid signaling, this compound influences key molecular and cellular events that underpin learning, memory, and cognitive function. This document details the core mechanism of action of this compound, summarizes key preclinical findings, provides detailed experimental protocols from cited studies, and visualizes the involved signaling pathways.
Core Mechanism of Action: Enhancing Endocannabinoid Signaling
This compound's primary mechanism of action is the irreversible inhibition of monoacylglycerol lipase (MAGL), the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] This inhibition leads to a significant elevation of 2-AG levels in the brain.[2][3] 2-AG is a full agonist for both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R), which are key modulators of synaptic transmission and plasticity.[3][4]
The therapeutic effects of this compound are largely attributed to the subsequent activation of CB1 and CB2 receptors by elevated 2-AG levels.[2][4] Furthermore, by blocking the hydrolysis of 2-AG, this compound reduces the production of arachidonic acid (AA) and its downstream inflammatory metabolites, such as prostaglandins (PGE2).[2][4] This dual action of boosting endocannabinoid signaling and reducing neuroinflammation contributes to its beneficial effects on synaptic health.
This compound's Impact on Synaptic Plasticity and Function
Preclinical studies, primarily in models of traumatic brain injury (TBI) and neuropathic pain, have demonstrated this compound's ability to restore synaptic homeostasis and improve behavioral outcomes. A key aspect of its role in synaptic plasticity is the normalization of glutamate and GABA receptor subunit expression, which are critical for maintaining the balance between excitatory and inhibitory neurotransmission.[2][4]
Following neurological insults, the expression of crucial synaptic proteins is often dysregulated. This compound treatment has been shown to normalize the expression of NMDA receptor subunits (NR2A, NR2B), AMPA receptor subunits (GluR1, GluR2), and GABA-A receptor subunits (α1, β2,3, γ2).[2][4] This restoration of receptor composition is a fundamental step in repairing synaptic circuits and enabling normal synaptic plasticity.
The signaling pathways implicated in this compound's neuroprotective effects include the activation of ERK and AKT, two well-established pathways involved in promoting cell survival and synaptic plasticity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Endocannabinoid and Metabolite Levels
| Compound | Model | Treatment | Brain Region | Change | Reference |
| 2-AG | TBI Mouse Model | This compound (2.5 mg/kg) | Ipsilateral Cortex | Significantly Increased | [2][3] |
| AA | TBI Mouse Model | This compound (2.5 mg/kg) | Ipsilateral Cortex | Reduced | [2][3] |
| 2-AG | Neuropathic Pain Mouse Model | This compound (0.1432 mg/kg) | Spinal Cord | Increased | [5] |
| AA | Neuropathic Pain Mouse Model | This compound (0.1432 mg/kg) | Spinal Cord | No significant change | [5] |
| 2-AG | Neuropathic Pain Mouse Model (Repeated) | This compound (0.0818 mg/kg) | Spinal Cord & Brain | Significantly Elevated | [5] |
| AA | Neuropathic Pain Mouse Model (Repeated) | This compound (0.0818 mg/kg) | Spinal Cord | Significantly Decreased | [5] |
Table 2: Behavioral and Cellular Effects of this compound
| Effect | Model | Treatment | Outcome | Reference |
| Locomotor Function & Working Memory | TBI Mouse Model | This compound (0.5, 1, 2.5 mg/kg) | Dose-dependent amelioration of deficits | [2] |
| Spatial Learning & Memory | TBI Mouse Model | This compound | Reversed deficits | [4] |
| Glial Cell Accumulation (Astrocytes & Microglia) | TBI Mouse Model | This compound (2.5 mg/kg) | Significantly Reduced | [2][3] |
| Neuronal Cell Death | TBI Mouse Model | This compound | Attenuated | [2][4] |
| Mechanical Allodynia & Thermal Hyperalgesia | Neuropathic Pain Mouse Model | This compound (ED50: 0.43 mg/kg) | Reversal of symptoms | [5] |
| Nesting Behavior Depression | Pain-related Depression Mouse Model | This compound (1.0 mg/kg/day) | Partial relief (tolerance in females) | [6][7] |
| Neuronal Hyperexcitability (in vitro) | HIV-1 Tat Model | This compound (1 µM) | Reduced | [1][8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Traumatic Brain Injury (TBI) Mouse Model and Drug Administration
-
Model: Repetitive mild traumatic brain injury (mTBI) mouse model.
-
Procedure: Mice are subjected to controlled cortical impacts.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 0.5, 1, and 2.5 mg/kg. The first injection is given 30 minutes after each impact, followed by daily injections for an additional 5 days.[2]
-
Receptor Dependency Studies: To determine the involvement of cannabinoid receptors, this compound (2.5 mg/kg) is co-administered with a CB1R antagonist (e.g., AM281, 3 mg/kg) or a CB2R antagonist (e.g., AM630, 3 mg/kg).[2]
Quantification of Endocannabinoids and Metabolites by LC-MS/MS
-
Sample Preparation: Fresh ipsilateral mouse cortical tissues are collected and processed.
-
Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the levels of 2-AG, anandamide (AEA), and arachidonic acid (AA).[2][3][8]
-
Calibration: Calibration curves are prepared with known concentrations of the target analytes for accurate quantification.[8]
Behavioral Assays
-
Beam-Walk Test (Fine Motor Movement): Mice are assessed for their ability to traverse a narrow beam. Foot faults are recorded as a measure of motor deficits.[2]
-
Spontaneous Alternation Y-Maze Test (Working Memory): This test assesses spatial working memory by measuring the tendency of mice to alternate entries into the three arms of a Y-shaped maze.[2]
-
Morris Water Maze (Spatial Learning and Memory): This test evaluates spatial learning and memory by measuring the time it takes for mice to locate a hidden platform in a pool of water.[4]
-
Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.[5]
-
Hot Plate Test (Thermal Hyperalgesia): The latency to a nociceptive response (e.g., licking, jumping) is measured when the mouse is placed on a heated surface.[5]
-
Nesting Behavior Assay (Pain-Related Depression): The quality of a nest built by a mouse from a pre-weighed cotton nestlet is scored to assess pain-induced behavioral depression.[6][7]
Immunohistochemistry for Glial Cell Accumulation and Neuronal Death
-
Tissue Preparation: Brain tissues are fixed, sectioned, and prepared for immunostaining.
-
Staining:
-
Astrocytes: Glial fibrillary acidic protein (GFAP) staining.
-
Microglia: Ionized calcium-binding adapter molecule 1 (Iba1) staining.
-
Neuronal Death: Fluoro-Jade C (FJC) staining.
-
-
Imaging and Analysis: Stained sections are imaged using fluorescence microscopy, and the number of positive cells or the intensity of staining is quantified.[3]
In Vitro Neuronal Hyperexcitability Assay
-
Cell Culture: Primary neuron cultures are established.
-
Treatment: Neurons are treated with HIV-1 Tat protein to induce hyperexcitability. This compound is applied 30 minutes prior to Tat treatment.
-
Calcium Imaging: Intracellular calcium levels ([Ca2+]i) are measured over time using a fluorescent calcium indicator to assess neuronal activity.[1][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's action.
References
- 1. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Mjn1110
These application notes provide a detailed overview of the experimental protocols for in vivo studies involving Mjn110, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and translational medicine.
Introduction
This compound is a novel small molecule inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, which in turn modulates the activity of cannabinoid receptors CB1 and CB2[1][3]. This mechanism of action has shown therapeutic potential in various preclinical models of neurological disorders, including traumatic brain injury (TBI) and neuropathic pain[1][3][4].
Mechanism of Action
This compound exerts its effects by blocking the hydrolysis of 2-AG, leading to its accumulation. 2-AG is an endogenous agonist of the cannabinoid receptors CB1 and CB2. The therapeutic effects of this compound are believed to be mediated through the activation of these receptors, which can suppress neuroinflammation, normalize synaptic function, and improve behavioral outcomes[1]. The inhibition of MAGL by this compound also reduces the production of arachidonic acid (AA) and its downstream inflammatory metabolite, prostaglandin E2 (PGE2)[2].
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound in a mouse model of repetitive traumatic brain injury[1].
Table 1: Behavioral Outcomes after this compound Treatment
| Behavioral Test | Vehicle Control | This compound (1.0 mg/kg) | This compound (2.5 mg/kg) |
| Beam-Walk Foot Faults (Day 4) | ~12 | ~7 | ~5 |
| Beam-Walk Foot Faults (Day 6) | ~11 | ~6 | ~4 |
Data are approximated from graphical representations in the source literature and represent the number of foot faults.
Table 2: Neurochemical Changes after this compound Treatment
| Analyte | Sham | TBI + Vehicle | TBI + this compound (2.5 mg/kg) |
| 2-AG Levels (pmol/mg tissue) | ~25 | ~20 | ~125 |
| Arachidonic Acid (AA) Levels (pmol/mg tissue) | ~250 | ~400 | ~275 |
Data are approximated from graphical representations in the source literature.[1]
Experimental Protocols
In Vivo Model of Repetitive Traumatic Brain Injury (rTBI)
This protocol describes the induction of rTBI in mice and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Electromagnetic controlled stereotaxic impact device
-
This compound
-
Vehicle solution (e.g., saline, or a mixture of ethanol, Kolliphor, and saline)[5]
-
Anesthetic (e.g., isoflurane)
-
Standard animal housing and care facilities
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Procedure:
-
Place the anesthetized mouse in the stereotaxic frame.
-
Make a midline incision to expose the skull.
-
Deliver a controlled cortical impact to the desired brain region (e.g., between bregma and lambda).
-
-
Repetitive Injury: Repeat the injury procedure on day 2 and day 3 after the initial injury to create a model of repetitive TBI[1].
-
Drug Administration:
-
Behavioral Testing:
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform biochemical analyses such as liquid chromatography-mass spectrometry (LC-MS/MS) to measure levels of 2-AG and AA[1].
-
Immunohistochemistry can be used to assess neuroinflammation (e.g., staining for GFAP and Iba1) and neuronal death[1].
-
Neuropathic Pain Model
This compound has also been evaluated in models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve[3][4].
Procedure Outline:
-
CCI Surgery: Induce neuropathic pain by loosely ligating the sciatic nerve.
-
Drug Administration: Administer this compound (e.g., 0.43 mg/kg, i.p.) or vehicle[4]. In some studies, this compound is administered 1 hour prior to behavioral testing[4].
-
Behavioral Assessment:
-
Measure mechanical allodynia using von Frey filaments.
-
Assess thermal hyperalgesia using a hot plate test.
-
-
Mechanism of Action Studies: Co-administer this compound with cannabinoid receptor antagonists (e.g., AM281 for CB1 and AM630 for CB2) to determine the involvement of these receptors in the observed analgesic effects[1].
Conclusion
This compound represents a promising therapeutic agent for neurological disorders characterized by neuroinflammation and synaptic dysfunction. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]
- 2. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
Mjn110 for Neuropathic Pain: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Mjn110, a selective and potent inhibitor of monoacylglycerol lipase (MAGL), has emerged as a promising preclinical candidate for the management of neuropathic pain. By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound enhances endogenous cannabinoid signaling, leading to analgesic and anti-inflammatory effects. This document provides detailed application notes and protocols for the preclinical investigation of this compound in models of neuropathic pain, summarizing key dosage information, experimental methodologies, and the underlying mechanism of action. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound is a highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG in the nervous system, thereby potentiating the activity of cannabinoid receptors, primarily CB1 and CB2.[1][3][4] This enhanced endocannabinoid signaling has been shown to attenuate nociceptive behaviors in various preclinical models of pain, including neuropathic pain.[1][5] The therapeutic potential of this compound lies in its ability to leverage the body's own pain-relieving system with potentially fewer side effects compared to direct cannabinoid receptor agonists.[4][5]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in preclinical models of neuropathic and related pain conditions.
Table 1: this compound Dosages in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
| Parameter | Dosage (mg/kg, i.p.) | Effect | Reference |
| ED50 (Mechanical Allodynia) | 0.43 (95% CI: 0.23–0.79) | Reversal of mechanical allodynia | [1][2] |
| Suprathreshold Dose | 0.1432 | Used in combination with morphine for full reversal of allodynia and thermal hyperalgesia | [1] |
| Repeated Administration (Threshold Dose) | 0.0818 (twice daily for 5.5 days) | In combination with morphine, produced significant antinociceptive effects | [1] |
Table 2: this compound Dosages in Other Preclinical Models
| Animal Model | Species | Dosage (mg/kg) | Route | Effect | Reference |
| Osteoarthritis | Rat | 1.0 (daily for 7 days) | Not Specified | Sustained antinociception | [5] |
| Osteoarthritis | Rat | 5.0 (daily) | Not Specified | Development of antinociceptive tolerance | [5] |
| Traumatic Brain Injury | Mouse | 0.5, 1.0, 2.5 (daily for 5 days) | i.p. | Dose-dependent improvement in locomotor function and working memory | [3][6] |
Experimental Protocols
Animal Models of Neuropathic Pain
The CCI model is a widely used surgical model to induce neuropathic pain.[7][8]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 or 5-0 chromic gut or silk sutures
-
Warming pad
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and disinfect the lateral surface of the mid-thigh of the hind limb.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie three to four ligatures around the sciatic nerve with a spacing of about 1 mm between each. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[7][8]
-
Close the muscle layer and skin with sutures.
-
Allow the animal to recover on a warming pad.
-
Behavioral testing is typically performed 7-14 days post-surgery.
Behavioral Assays for Neuropathic Pain
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the animals to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Beginning with a filament in the middle of the force range, apply the filament perpendicular to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimatize the animals to the testing apparatus by placing them in the Plexiglas enclosures on the glass surface of the apparatus for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
The latency to paw withdrawal is recorded.
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects by inhibiting MAGL, leading to an accumulation of 2-AG.[1][3] 2-AG then activates cannabinoid receptors CB1 and CB2, which are key components of the endogenous pain modulatory system.[1][4] Activation of these receptors, particularly in the central and peripheral nervous systems, leads to a reduction in neuroinflammation and nociceptive signaling.[3][4]
Caption: Mechanism of action of this compound in neuropathic pain.
The activation of CB1 and CB2 receptors by elevated 2-AG levels initiates downstream signaling cascades that ultimately reduce neuronal excitability and inflammation. This includes the modulation of ion channels, inhibition of adenylyl cyclase, and activation of mitogen-activated protein kinase (MAPK) pathways. A key consequence of MAGL inhibition is also the reduced production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, further contributing to the anti-inflammatory effects.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of neuropathic pain.
References
- 1. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
Mjn110 Administration in Rodent Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Mjn110, a selective monoacylglycerol lipase (MAGL) inhibitor, in various rodent behavioral assays. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in models of neurological and psychiatric disorders.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound administration leads to a significant elevation of 2-AG levels in the brain.[1][4] 2-AG is an endogenous agonist for the cannabinoid receptors CB1 and CB2.[2][3][5] The therapeutic effects of this compound are believed to be mediated, at least in part, through the activation of these receptors.[1][6]
Elevated 2-AG levels can also lead to reduced production of arachidonic acid (AA) and its downstream inflammatory mediators, such as prostaglandins (e.g., PGE2), as MAGL is a key enzyme in the pathway that converts 2-AG to AA.[1][5][7] This dual action of augmenting endocannabinoid signaling and reducing pro-inflammatory eicosanoid production contributes to the neuroprotective and behavioral effects of this compound.[1] Downstream of cannabinoid receptor activation, signaling pathways such as ERK and AKT, which are known to promote cell survival, may also be involved.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound administration in rodent behavioral assays.
Table 1: Effective Doses (ED50) of this compound in Neuropathic Pain Models
| Behavioral Assay | Animal Model | This compound ED50 (mg/kg) | Administration Route | Reference |
| Mechanical Allodynia | Mouse (CCI) | 0.43 (0.23–0.79) | i.p. | [6][8] |
| Cannabimimetic Effects (Drug Discrimination) | Mouse | 0.84 (0.69–1.02) | i.p. | [7] |
| Discriminative Stimulus | Mouse | 0.46 (0.30-0.70) | i.p. | [9] |
Table 2: this compound Dosages Used in Various Behavioral Assays
| Behavioral Assay | Animal Model | This compound Dose (mg/kg) | Administration Route | Reference |
| Locomotor Function (Beam-walk) | Mouse (Repetitive mTBI) | 0.5, 1.0, 2.5 | i.p. | [1] |
| Working Memory (Y-maze) | Mouse (Repetitive mTBI) | 2.5 | i.p. | [1] |
| Spatial Learning (Morris Water Maze) | Mouse (Repetitive mTBI) | 2.5 | i.p. | [1] |
| Neuropathic Pain | Mouse (CCI) | 0.0818, 0.1432 | i.p. | [6] |
| Pain-related Depression (Nesting) | Mouse (ICR) | 1.0 | s.c. | [2][3] |
| Reward-Related Behavior | Mouse (HIV-1 Tat) | 1.0 | s.c. | [4] |
| Stress-related Behavior | Rat (Marchigian Sardinian alcohol-preferring) | 5.0 | i.p. | [10] |
| Locomotor Activity (Open Field) | Mouse (C57BL/6A) | 2.5 | i.p. | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration are provided below.
Protocol 1: Assessment of Locomotor Function and Working Memory in a Mouse Model of Repetitive Mild Traumatic Brain Injury (mTBI)
This protocol is adapted from a study investigating the neuroprotective effects of this compound following repetitive mTBI in mice.[1]
1. Animal Model:
-
Adult male mice.
-
Induction of repetitive mTBI using a controlled cortical impact device.
2. This compound Preparation and Administration:
-
Vehicle: A 1:1:18 ratio of DMSO, Cremophor, and saline.[1]
-
This compound Solution: Dissolve this compound in the vehicle to achieve final doses of 0.5, 1.0, and 2.5 mg/kg.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes after each impact and then once daily for an additional 5 days.[1]
3. Behavioral Assays:
-
Beam-Walk Test (for fine motor movement):
-
Perform at various time points post-injury (e.g., days 4 and 6).[1]
-
Record the number of foot faults as the mouse traverses a narrow beam.
-
-
Y-Maze Test (for working memory):
-
Perform at a designated time point post-injury.[1]
-
Measure spontaneous alternation percentage to assess spatial working memory.
-
-
Morris Water Maze (for spatial learning and memory):
-
Conduct between three and four weeks post-TBI.[1]
-
Record escape latency and path length to find a hidden platform.
-
Protocol 2: Evaluation of Antinociceptive Effects in a Mouse Model of Neuropathic Pain
This protocol is based on a study assessing the opioid-sparing effects of this compound in the chronic constriction injury (CCI) model of neuropathic pain.[6][8]
1. Animal Model:
-
Adult male mice.
-
Induction of neuropathic pain using the CCI of the sciatic nerve model.
2. This compound Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for i.p. injection.
-
This compound Solution: Dissolve this compound to achieve the desired doses (e.g., determined from dose-response studies, with an ED50 of approximately 0.43 mg/kg).[6][8]
-
Administration: Administer this compound or vehicle via i.p. injection. For repeated administration studies, injections can be given twice daily for several days.[6]
3. Behavioral Assays:
-
Mechanical Allodynia (von Frey Test):
-
Habituate mice to the testing environment.
-
Apply calibrated von Frey monofilaments to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Thermal Hyperalgesia (Hot Plate Test):
Protocol 3: Assessment of Pain-Related Depression of Nesting Behavior
This protocol is derived from a study examining the effects of repeated this compound treatment on pain-related depression of nesting behavior in mice.[2][3]
1. Animal Model:
-
Male and female ICR mice.
2. This compound Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for subcutaneous (s.c.) injection.
-
This compound Solution: Dissolve this compound to achieve a dose of 1.0 mg/kg.
-
Administration: Administer this compound or vehicle via s.c. injection daily for 7 days.[2][3]
3. Behavioral Assay:
-
Nesting Behavior:
These protocols provide a foundation for investigating the behavioral effects of this compound. Researchers should optimize dosages, timing, and specific procedural details based on their experimental objectives and animal models. Careful consideration of appropriate controls and blinding procedures is essential for obtaining robust and reproducible data.
References
- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]
- 2. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: LC-MS/MS Analysis of 2-AG Levels after Mjn110 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of the endocannabinoid 2-arachidonoylglycerol (2-AG) in biological matrices, specifically following the administration of Mjn110, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). This compound treatment has been shown to significantly elevate 2-AG levels by preventing its degradation.[1][2] Accurate and precise quantification of this elevation is critical for pharmacokinetic, pharmacodynamic, and mechanistic studies of this compound and other MAGL inhibitors. The following protocols outline a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2-AG in brain tissue samples.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. 2-Arachidonoylglycerol (2-AG) is one of the primary endogenous cannabinoids and acts as a full agonist at both cannabinoid receptor 1 (CB1) and 2 (CB2). Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis and inactivation of 2-AG in the central nervous system.[3][4] Inhibition of MAGL presents a promising therapeutic strategy for various neurological and inflammatory disorders by augmenting endocannabinoid signaling.
This compound is a novel and selective inhibitor of MAGL.[1][2] By blocking MAGL, this compound effectively increases the concentration of 2-AG in the brain and other tissues.[2][5] This application note provides a comprehensive methodology for researchers to accurately quantify the changes in 2-AG levels in response to this compound treatment, utilizing the highly sensitive and specific technique of LC-MS/MS.[6][7][8]
Signaling Pathway of this compound Action
References
- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synaptic Function with Mjn110 in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn110 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, leading to the modulation of synaptic transmission, reduction of neuroinflammation, and normalization of synaptic protein composition.[1][2][3] These properties make this compound a valuable tool for in vitro studies aimed at understanding the role of the endocannabinoid system in synaptic function and for the development of novel therapeutics targeting neurological and neurodegenerative diseases.
This document provides detailed application notes and protocols for utilizing this compound in in vitro synaptic function research.
Mechanism of Action
This compound selectively inhibits MAGL, leading to an accumulation of the endocannabinoid 2-AG.[1][2] 2-AG acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors, primarily CB1 and CB2 receptors.[1][2] This activation typically results in the suppression of neurotransmitter release, thereby modulating both excitatory and inhibitory synaptic transmission.[1] Downstream effects include the suppression of neuroinflammatory pathways and the normalization of glutamate and GABA receptor subunit expression.[2][3]
References
- 1. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoacylglycerol lipase inhibitors produce pro- or antidepressant responses via hippocampal CA1 GABAergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mjn110 in HIV-1 Tat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mjn110, a monoacylglycerol lipase (MAGL) inhibitor, in preclinical models of HIV-1 Tat-mediated neuropathology. The provided protocols and data are intended to guide researchers in utilizing this compound as a therapeutic agent to counteract the neurotoxic and inflammatory effects of the HIV-1 Tat protein.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) transactivator of transcription (Tat) protein is a key viral component that plays a critical role in viral replication and is a major contributor to HIV-associated neurocognitive disorders (HAND).[1][2][3] Even with effective antiretroviral therapy, Tat can persist in the central nervous system (CNS), leading to chronic neuroinflammation and neuronal injury.[1][4][5] this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound elevates 2-AG levels in the brain, which in turn is hypothesized to exert neuroprotective effects through the activation of cannabinoid receptors.[1][6] This document outlines the application of this compound in mitigating HIV-1 Tat-induced neuropathogenesis.
Mechanism of Action
The HIV-1 Tat protein exerts its neurotoxic effects through various mechanisms, including the induction of oxidative stress, excitotoxicity, and the release of proinflammatory cytokines from glial cells.[2][7] this compound counteracts these effects by modulating the endocannabinoid system. The inhibition of MAGL by this compound leads to an accumulation of 2-AG.[1][6] 2-AG is an endogenous ligand for cannabinoid receptors, primarily the CB1 receptor, which is abundantly expressed in the CNS. Activation of CB1 receptors can lead to a reduction in neuronal hyperexcitability and inflammation, thereby protecting neurons from Tat-induced damage.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the context of HIV-1 Tat.
Table 1: In Vitro Effects of this compound on Tat-Induced Neuronal Hyperexcitability
| Parameter | Condition | Result | Reference |
| Intracellular Calcium ([Ca2+]i) | Tat (100 nM) | Significantly increased [Ca2+]i levels compared to control. | [1][5] |
| Intracellular Calcium ([Ca2+]i) | This compound (0.5 µM) + Tat (100 nM) (1-hour pre-treatment) | Significantly inhibited Tat-induced increase in [Ca2+]i. | [1][5][6] |
| Intracellular Calcium ([Ca2+]i) | This compound (1 µM) + Tat (100 nM) (1-hour pre-treatment) | Significantly downregulated [Ca2+]i levels in a concentration-dependent manner. | [1] |
Table 2: In Vivo Effects of this compound on Endocannabinoid Levels in Tat-Transgenic Mice
| Brain Region | Endocannabinoid | Treatment Group | Result | Reference |
| Prefrontal Cortex (PFC) | 2-AG | This compound | Significantly increased 2-AG levels across genotypes. | [1][4][6] |
| Striatum | 2-AG | This compound | Significantly increased 2-AG levels across genotypes. | [1][4][6] |
| Hippocampus | 2-AG | This compound | No significant effect. | [1][6] |
| Prefrontal Cortex (PFC) | AEA | Tat(+) Vehicle | Significantly lower AEA levels relative to Tat(-) controls. | [1][6] |
| Prefrontal Cortex (PFC) | AEA | Tat(+) this compound | Restored AEA levels to that of Tat(-) controls. | [1][4][6] |
Table 3: In Vivo Effects of this compound on Neuronal Morphology in Tat-Transgenic Mice
| Brain Region | Parameter | Treatment Group | Result | Reference |
| Nucleus Accumbens | Neuronal Dendritic Density (MAP2ab intensity) | Tat(+) Vehicle | Decreased MAP2ab intensity compared to Tat(-) Vehicle and Tat(+) this compound. | [8] |
| Nucleus Accumbens | Neuronal Dendritic Density (MAP2ab intensity) | Tat(+) this compound | Increased MAP2ab intensity, protecting against Tat-induced dendritic injury. | [8] |
| Infralimbic Cortex | Neuronal Dendritic Density (MAP2ab intensity) | Tat(+) Vehicle | Decreased MAP2ab intensity compared to Tat(-) this compound. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Assessment of this compound on Tat-Induced Excitotoxicity
-
Cell Culture: Primary frontal cortex neuron cultures are prepared from embryonic mice and maintained in appropriate media. Experiments are typically performed at days in vitro (DIV) 10-14.[9]
-
Treatment:
-
Live Calcium Imaging:
-
Neurons are loaded with a calcium indicator dye (e.g., Fura-2 AM).
-
Intracellular calcium levels are measured using fluorescence microscopy by acquiring relative fluorescence ratio images at appropriate excitation and emission wavelengths (e.g., 340/380 nm excitation and 510 nm emission for Fura-2).[9]
-
Data is analyzed to determine the change in intracellular calcium concentration over time.
-
2. In Vivo Administration of this compound in a Tat-Transgenic Mouse Model
-
Animal Model: A doxycycline-inducible HIV-1 Tat transgenic mouse model is commonly used, where Tat expression is induced by administering doxycycline in the chow.[2][10]
-
Drug Administration:
-
This compound is dissolved in a vehicle solution (e.g., 1:1:18 ethanol:Kolliphor:0.9% NaCl saline).[5]
-
Mice receive subcutaneous injections of this compound (e.g., 1 mg/kg) or vehicle.[5][8]
-
The injection schedule can vary, but a common protocol involves daily injections for a period leading up to and during behavioral testing.[5]
-
3. Immunohistochemistry for Neuronal and Glial Markers
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brains are collected, fixed, and sectioned.
-
Staining:
-
Brain sections are incubated with primary antibodies against neuronal markers (e.g., MAP2ab for dendrites) and glial markers (e.g., GFAP for astrocytes, Iba-1 for microglia).
-
Sections are then incubated with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Stained sections are imaged using a fluorescence microscope.
-
Image analysis software is used to quantify the intensity of fluorescence or the number of positive cells in specific brain regions of interest (e.g., nucleus accumbens, infralimbic cortex).[8]
-
Logical Relationships and Therapeutic Potential
The application of this compound in HIV-1 Tat models is based on a clear logical framework: Tat-induced neurotoxicity is a key driver of HAND, and this compound, by enhancing the neuroprotective endocannabinoid system, can ameliorate this damage. The experimental evidence supports this relationship, demonstrating that this compound can reduce neuronal hyperexcitability, restore dendritic integrity, and normalize certain behavioral deficits in the presence of Tat.[1][4] These findings highlight the therapeutic potential of MAGL inhibition as a novel strategy for managing the neurological complications of HIV-1 infection.
References
- 1. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A helping HAND: therapeutic potential of MAGL inhibition against HIV-1-associated neuroinflammation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Mjn110 Treatment for Chronic Pain Studies
Introduction
Mjn110 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound elevates the levels of endogenous 2-AG in the central nervous system and peripheral tissues.[4][5] This elevation enhances the activation of cannabinoid receptors (CB1 and CB2), which are critically involved in modulating pain and inflammation.[2][3] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for chronic pain, particularly neuropathic and inflammatory pain, with a promising profile that includes opioid-sparing effects and a reduction in side effects associated with direct cannabinoid agonists.[1][4][6]
These application notes provide a summary of quantitative data from key preclinical studies, detailed experimental protocols for evaluating this compound in chronic pain models, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its analgesic effects by preventing the breakdown of 2-AG. The resulting increase in 2-AG levels leads to enhanced signaling through CB1 and CB2 receptors. This has two major downstream consequences: modulation of pain signaling pathways leading to antinociception and suppression of neuroinflammatory processes by reducing the production of arachidonic acid (AA) and its pro-inflammatory metabolite, prostaglandin E2 (PGE2).[2][4]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in chronic pain models.
Table 1: Efficacy of this compound in a Mouse Neuropathic Pain Model (Chronic Constriction Injury) Data sourced from Wilkerson et al., 2016.[1][6]
| Compound | Administration | Endpoint | ED₅₀ (mg/kg) [95% CI] |
| This compound | Intraperitoneal (i.p.) | Reversal of Mechanical Allodynia | 0.43 [0.23–0.79] |
| Morphine | Intraperitoneal (i.p.) | Reversal of Mechanical Allodynia | 2.4 [1.9–3.0] |
| This compound + Morphine | Intraperitoneal (i.p.) | Reversal of Mechanical Allodynia | Synergistic Antiallodynic Effects |
Table 2: this compound Repeated Dosing Regimens and Outcomes in Pain Models Data sourced from Diester et al., 2023 and Burston et al., 2016 as cited in Diester et al., 2023.[7][8]
| Dose Regimen | Duration | Animal Model | Key Outcomes & Observations |
| 1.0 mg/kg/day | 7 days | Mouse (IP Acid-Induced Nesting Depression) | Males: Sustained, weak antinociception. Females: Antinociceptive tolerance developed. |
| 5.0 mg/kg/day | Repeated | Rat (Osteoarthritis Model) | Antinociceptive tolerance was observed. |
| 1.0 mg/kg/day | 7 days | Rat (Osteoarthritis Model) | Antinociception was sustained. |
| Threshold doses (this compound: 0.0818 mg/kg + Morphine: 0.469 mg/kg) | Twice daily for 6 days | Mouse (Chronic Constriction Injury) | Combination fully reversed mechanical allodynia with no evidence of tolerance.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for researchers aiming to replicate or build upon existing studies of this compound.
Protocol 1: Neuropathic Pain Model and Behavioral Testing
This protocol is based on the chronic constriction injury (CCI) of the sciatic nerve model, a widely used method to induce neuropathic pain in rodents.[1]
1. Animal Model Induction (CCI Surgery):
-
Species: Mouse.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully isolate the nerve from the surrounding connective tissue.
-
Place 3-4 loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation.
-
The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.
-
Close the incision with sutures.
-
Allow animals to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.
-
2. Drug Administration:
-
Prepare this compound in a suitable vehicle (consult original studies for specifics).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose and time point relative to behavioral testing.
3. Behavioral Assays:
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) using a method such as the up-down method. A significant decrease in PWT in the injured paw compared to baseline indicates allodynia.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
Measure the time taken for the animal to withdraw its paw (paw withdrawal latency).
-
A significant decrease in latency in the injured paw indicates thermal hyperalgesia.
-
Protocol 2: Pain-Related Depression of Nesting Behavior
This assay assesses the affective component of pain by measuring the disruption of a natural, motivated behavior.[7][8]
1. Animal and Housing:
-
Species: Mouse (e.g., ICR mice).
-
Housing: Single-house mice with access to nesting material (e.g., a pressed cotton square).
2. Experimental Procedure:
-
Acclimation: Allow mice to acclimate to individual housing and the presence of nesting material for several days.
-
Drug Administration: Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle daily for the duration of the study (e.g., 7 days).
-
Noxious Stimulus: Following drug/vehicle administration (e.g., after 30-60 minutes), induce visceral pain via an intraperitoneal injection of dilute lactic acid (IP acid). Control groups receive a vehicle injection.
-
Nesting Assessment:
-
Approximately 1-2 hours after the IP acid injection, provide a new, pre-weighed nestlet to each cage.
-
The following morning (e.g., 18-20 hours later), assess the quality of the nest on a 5-point scale.
-
Collect and weigh the amount of un-shredded nestlet material. The percentage of nestlet shredded is a key quantitative measure.
-
Pain is expected to suppress this nesting behavior, and an effective analgesic like this compound should reverse this suppression.
-
Application Notes for Researchers
When designing studies with this compound, several key factors should be considered.
-
Opioid-Sparing Potential: this compound has demonstrated synergistic effects when combined with morphine, suggesting it could be used to reduce the required dose of opioids and thereby mitigate side effects like tolerance and constipation.[1][6]
-
Tolerance and Dosing: Repeated administration of high doses of MAGL inhibitors can lead to tolerance.[7] However, studies show that lower doses of this compound (e.g., 1.0 mg/kg/day) can produce sustained antinociception in certain models.[7] The combination of a low, threshold dose of this compound with a low dose of morphine also avoided tolerance development over a 6-day period.[1]
-
Sex as a Biological Variable: Research has shown sex-dependent differences in the development of tolerance to this compound, with females showing tolerance while males exhibited sustained antinociception under the same regimen.[7][8] This highlights the critical need to include both sexes in preclinical study designs.
-
Receptor Dependency: The analgesic effects of this compound are dependent on the activation of both CB1 and CB2 receptors.[1] Co-administration with antagonists for these receptors can be used to confirm the mechanism of action in a given pain model.
References
- 1. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]
- 5. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Mjn110 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Mjn110 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro assays?
A1: For initial experiments, we recommend a dose-response study using a logarithmic dilution series. A common starting range is from 1 nM to 10 µM. This range should allow for the determination of key parameters such as IC50 and help identify the optimal concentration for downstream experiments.
Q2: I am observing high levels of cytotoxicity at my effective dose. How can I mitigate this?
A2: High cytotoxicity can confound experimental results. We recommend the following troubleshooting steps:
-
Confirm the IC50: Ensure your effective dose is not significantly higher than the determined IC50 for the target inhibition.
-
Assess Cell Viability: Run a parallel cytotoxicity assay (e.g., using LDH release or a cell viability dye) across your dose range to determine the concentration at which cell death becomes a significant factor.
-
Reduce Incubation Time: If the therapeutic effect is rapid, a shorter incubation time with this compound may reduce off-target cytotoxic effects.
-
Serum Concentration: Ensure the serum concentration in your cell culture medium is optimal, as very low serum can sometimes exacerbate compound toxicity.
Q3: My results show high variability between experimental replicates. What are the common causes?
A3: High variability can stem from several sources. Consider the following:
-
Compound Preparation: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture media. Incomplete dissolution is a common source of variability. We recommend creating a high-concentration stock and then performing serial dilutions.
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Assay Timing: The timing of this compound addition and the subsequent stimulation/readout should be kept consistent across all replicates and experiments.
-
Reagent Consistency: Use the same batch of reagents (e.g., media, serum, stimulating agents) for all experiments that will be directly compared.
Troubleshooting Guides
Problem: Sub-optimal inhibition of the target pathway despite using the recommended dosage.
This guide provides a systematic approach to troubleshooting experiments where this compound does not achieve the expected level of target inhibition.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for sub-optimal this compound efficacy.
Data Summary Tables
Table 1: Example Dose-Response Data for this compound in Stimulated PBMCs
| This compound Conc. (nM) | % Target Inhibition | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15.2 | 99.1 |
| 10 | 48.9 | 98.5 |
| 50 | 75.4 | 97.2 |
| 100 | 92.1 | 95.8 |
| 500 | 95.6 | 85.3 |
| 1000 | 96.2 | 70.1 |
| 10000 | 97.8 | 45.5 |
Table 2: Key Performance Parameters for this compound
| Parameter | Value | Assay Condition |
| IC50 | ~10 nM | Inhibition of Cytokine-B in stimulated PBMCs |
| CC50 | >10 µM | Cytotoxicity in unstimulated PBMCs |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Human PBMCs
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on the production of a specific cytokine following cell stimulation.
This compound Signaling Pathway Inhibition
Caption: Proposed mechanism of this compound action.
Methodology
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count cells and assess viability using a trypan blue exclusion assay. Adjust cell density to 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create working concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Experimental Setup:
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation and Incubation:
-
Add 50 µL of a stimulating agent (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Data Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis using a commercially available ELISA kit, following the manufacturer's instructions.
-
(Optional) Use the remaining cell pellet to assess cytotoxicity via an LDH assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
-
potential off-target effects of Mjn110
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the potential off-target effects of Mjn110, a potent and selective monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1][2] By inhibiting MAGL, this compound selectively elevates the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.[1][3] This modulation of the endocannabinoid system is being explored for therapeutic benefits in various neurological and psychiatric disorders.
Q2: What are the known off-target effects of this compound?
This compound has been designed for improved selectivity compared to earlier MAGL inhibitors.[1] However, researchers should be aware of the following potential off-target considerations:
-
ABHD6 Inhibition: this compound has been reported to inhibit α/β-hydrolase domain containing 6 (ABHD6), another serine hydrolase involved in 2-AG degradation. However, studies suggest that at therapeutic doses, the contribution of ABHD6 inhibition to the overall pharmacological effects of this compound is not significant.[4]
-
Cannabimimetic Effects: While direct CB1 receptor agonists are associated with significant psychoactive side effects, this compound has been shown to have limited cannabimimetic effects.[5][6] It produces a discriminative stimulus that is mediated by CB1 receptors, but it does not typically induce hypomotility, catalepsy, or hypothermia at effective doses.[5]
-
Development of Tolerance: Repeated administration of this compound has been associated with the development of antinociceptive tolerance, particularly in female mice.[6][7] This is linked to a modest desensitization of CB1 receptors in various brain regions and the spinal cord.[6][7]
Q3: How does this compound affect lipid metabolism beyond 2-AG?
By inhibiting MAGL, this compound not only increases 2-AG levels but also reduces the production of arachidonic acid (AA) and its downstream inflammatory metabolites, such as prostaglandins (e.g., PGE2).[1][3] This reduction in the arachidonic acid cascade contributes to the anti-inflammatory effects of this compound. Researchers should consider this dual action when interpreting experimental results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral side effects (e.g., sedation, hyperactivity). | Although this compound has limited cannabimimetic effects, individual responses or high doses might lead to unforeseen behavioral changes.[5] | Titrate the dose of this compound to the lowest effective concentration. Include a comprehensive battery of behavioral tests to characterize the full spectrum of effects. Consider using CB1 receptor antagonists (e.g., rimonabant) to confirm if the observed effects are CB1-mediated.[5] |
| Diminished therapeutic effect after repeated dosing. | Development of tolerance due to CB1 receptor desensitization.[6][7] | Assess CB1 receptor function and density in relevant tissues. Consider intermittent dosing schedules or combination therapies to mitigate tolerance. Note that tolerance development may be sex-dependent.[6][7] |
| Discrepancies in anti-inflammatory response. | The anti-inflammatory effects of this compound are linked to both increased 2-AG signaling and reduced arachidonic acid production.[1][2] The net effect can vary depending on the specific inflammatory model and tissue. | Measure levels of both 2-AG and arachidonic acid-derived prostaglandins in your experimental system to fully characterize the anti-inflammatory mechanism. |
| Variability in experimental outcomes between sexes. | Studies have shown sex-dependent differences in the development of tolerance to this compound.[6][7] | Ensure that both male and female subjects are included in preclinical studies to accurately assess the therapeutic potential and limitations of this compound. |
Quantitative Data Summary
Table 1: In Vivo Effects of this compound on Endocannabinoid and Arachidonic Acid Levels
| Compound | Dose | Tissue | Change in 2-AG | Change in Arachidonic Acid (AA) | Reference |
| This compound | 0.0818 mg/kg (repeated) | Spinal Cord | Increased | Decreased | [8] |
| This compound | 0.0818 mg/kg (repeated) | Whole Brain | Increased | No significant change | [8] |
| This compound | 1 mg/kg (chronic) | Prefrontal Cortex | Increased | No significant change | [2] |
| This compound | 1 mg/kg (chronic) | Striatum | Increased | No significant change | [2] |
Table 2: Comparative Potency of MAGL Inhibitors
| Compound | Assay | ED50 (mg/kg) | Potency Ratio (vs. JZL184) | Reference |
| This compound | Reversal of Allodynia (CCI model) | 0.43 | 42.7 | [5] |
| JZL184 | Reversal of Allodynia (CCI model) | 17.8 | 1.0 | [5] |
| This compound | Discriminative Stimulus | 0.46 | 33.5 | [4] |
| JZL184 | Discriminative Stimulus | 14.6 | 1.0 | [4] |
Experimental Protocols
Protocol 1: Assessment of Cannabimimetic Effects using Drug Discrimination
This protocol is used to determine if a novel compound produces subjective effects similar to a known psychoactive drug, in this case, a cannabinoid agonist.
-
Animal Model: C57BL/6J mice are trained to discriminate the cannabinoid agonist CP55,940 (0.1 mg/kg) from vehicle in a two-lever operant chamber.
-
Training: Mice are trained to press one lever after receiving CP55,940 and the other lever after receiving vehicle to obtain a food reward. Training continues until they reliably select the correct lever (>80% accuracy).
-
Substitution Testing: Once trained, mice are administered various doses of this compound or other test compounds. The percentage of responses on the drug-paired lever is measured.
-
Data Analysis: Full substitution is defined as >80% of responses on the drug-paired lever. The ED50 value for substitution is calculated to determine the potency of the test compound in producing cannabimimetic-like effects.[4][8]
Protocol 2: Quantification of Endocannabinoids and Metabolites by LC-MS/MS
This protocol allows for the precise measurement of 2-AG and arachidonic acid levels in biological tissues.
-
Tissue Harvesting: Brains or other tissues are rapidly harvested, snap-frozen in liquid nitrogen, and stored at -80°C to prevent lipid degradation.
-
Lipid Extraction: Tissues are homogenized in a solvent mixture (e.g., chloroform:methanol:water) containing internal standards for quantification. The lipid-containing organic phase is separated by centrifugation.
-
Sample Preparation: The extracted lipids are dried and reconstituted in a suitable solvent for analysis.
-
LC-MS/MS Analysis: Samples are injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. The compounds are separated by chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the corresponding internal standard.[5][8]
Visualizations
Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing AA production.
Caption: A troubleshooting workflow for unexpected results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Mjn110 Technical Support Center: Interpreting Behavioral Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monoacylglycerol lipase (MAGL) inhibitor, Mjn110. The information is designed to help interpret behavioral data and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the monoacylglycerol lipase (MAGL) enzyme.[1][2] By inhibiting MAGL, this compound prevents the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), leading to its increased levels in the brain and spinal cord.[1][3] This action also reduces the production of arachidonic acid (AA) and its downstream inflammatory metabolites, such as prostaglandin E2 (PGE2).[1][4] The therapeutic effects of this compound are primarily mediated through the activation of cannabinoid receptors CB1 and CB2.[1][4][5]
Q2: What are the expected behavioral outcomes after this compound administration in preclinical models?
A2: Based on current research, this compound is expected to produce several behavioral effects, depending on the experimental model:
-
Improved Motor and Cognitive Function: In models of traumatic brain injury (TBI), this compound has been shown to ameliorate deficits in locomotor function, working memory, and spatial learning.[1][4]
-
Analgesia/Antinociception: In neuropathic pain models, this compound reduces pain-related behaviors such as mechanical allodynia and thermal hyperalgesia.[3][5] It can also alleviate pain-related depression of natural behaviors like nesting.[6]
-
Reduced Aggression: In socially isolated rats, this compound has been observed to decrease aggressive grooming behaviors.[7]
-
Minimal Cannabimimetic Side Effects: Unlike direct cannabinoid agonists, this compound typically does not induce hypoactivity, hypothermia, or catalepsy at therapeutic doses.[6]
Q3: How does this compound influence neuroinflammation?
A3: this compound suppresses neuroinflammation by elevating 2-AG levels and reducing the synthesis of arachidonic acid (AA) and prostaglandin E2 (PGE2).[1][4] This leads to a significant reduction in the accumulation of pro-inflammatory cytokines, astrocytes, and microglia at the site of injury, as demonstrated in TBI models.[1][4]
Troubleshooting Guide
Q1: My study did not show a significant analgesic effect with this compound. What are the potential reasons?
A1: Several factors could contribute to a lack of analgesic effect. Consider the following:
-
Sex Differences: Tolerance to the antinociceptive effects of this compound has been shown to develop in female mice after repeated administration, while the effect is sustained in males.[6] Ensure your experimental design accounts for sex as a biological variable.
-
Dosage: The administered dose may be too low. While lower doses can be effective, especially in combination with other drugs, a dose-response study is recommended to determine the optimal concentration for your model.[1][3]
-
Tolerance: Repeated daily injections of fully analgesic doses can lead to the development of tolerance.[3] Consider alternative dosing schedules or using it in combination with other agents at lower doses.[3]
-
Route of Administration: this compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][6] Verify that the chosen route is appropriate for the intended target engagement.
Q2: I am observing conflicting or unexpected behavioral results. How can I validate that the observed effects are specific to this compound's mechanism?
A2: To confirm that the behavioral outcomes are due to the intended mechanism (MAGL inhibition and subsequent cannabinoid receptor activation), perform the following control experiments:
-
Receptor Blockade: Co-administer this compound with a CB1 receptor antagonist (e.g., AM281) or a CB2 receptor antagonist (e.g., AM630). A reversal or attenuation of the behavioral effect would confirm that it is mediated by cannabinoid receptors.[1][5]
-
Biosynthesis Inhibition: Co-administer this compound with an inhibitor of 2-AG biosynthesis, such as DO34. This should eliminate the therapeutic effects of this compound, confirming that they are dependent on elevated 2-AG levels.[1][4]
-
Biochemical Analysis: Measure the levels of 2-AG, anandamide (AEA), and arachidonic acid (AA) in relevant brain or spinal cord tissue post-administration. A successful this compound treatment should show selectively elevated 2-AG and reduced AA levels.[1][3][6]
Q3: The behavioral effects of this compound in my experiment were transient. Is this expected?
A3: The duration of action for this compound can vary. While it has a longer duration of action than some other MAGL inhibitors, its effects are not permanent.[5] In some models, particularly concerning pain, the antinociceptive effects of a single dose may diminish over time.[6] For studies involving repeated testing, consider the pharmacokinetic profile and the potential for the development of tolerance.[3][6]
Data Presentation
Table 1: Summary of this compound Dosage and Behavioral Outcomes in Rodent Models
| Model | Species | Dosage | Route | Behavioral Test | Observed Outcome | Reference |
| Traumatic Brain Injury (TBI) | Mouse | 0.5, 1, 2.5 mg/kg | i.p. | Beam-walk, Y-maze | Improved motor function and working memory. | [1] |
| Visceral Pain | Mouse | 1.0 mg/kg/day | s.c. | Nesting Behavior | Alleviated pain-depressed nesting; tolerance in females. | [6] |
| Neuropathic Pain (CCI) | Mouse | 1.25 mg/kg | i.p. | Von Frey, Hot Plate | Reversed mechanical allodynia and thermal hyperalgesia. | [5] |
| Neuropathic Pain (CCI) | Mouse | 0.0818 mg/kg (with morphine) | i.p. | Von Frey, Hot Plate | Enhanced antinociception; opioid-sparing effect. | [3] |
| Post-Weaning Social Isolation | Rat | 1, 5 mg/kg | i.p. | Social Interaction | Decreased aggressive grooming. | [7] |
| HIV-1 Tat Expression | Mouse | 1 mg/kg | s.c. | Odor Discrimination | Altered cognitive flexibility in Tat(+) mice. | [2][8] |
Table 2: Biochemical Effects of this compound Administration
| Model | Species | Dosage | Tissue | Change in 2-AG | Change in AA | Reference |
| Traumatic Brain Injury (TBI) | Mouse | 2.5 mg/kg | Cortex | Significantly Increased | Significantly Reduced | [1] |
| Neuropathic Pain (CCI) | Mouse | 0.0818 mg/kg (repeated) | Spinal Cord | Significantly Elevated | Reduced | [3] |
| HIV-1 Tat Expression | Mouse | 1 mg/kg (repeated) | Prefrontal Cortex | Significantly Increased | No Significant Change | [2][8] |
Experimental Protocols
Protocol 1: Beam-Walk Test for Motor Function
-
Objective: To assess fine motor coordination and balance.
-
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above the floor. A safe, enclosed platform is placed at the end of the beam.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Train the mice to traverse the beam to the escape platform for 2-3 days prior to testing.
-
On the test day, administer this compound or vehicle at the predetermined time point.
-
Place the mouse at the start of the beam and allow it to walk to the end platform.
-
Record the number of foot slips (foot faults) and the time taken to cross the beam.
-
Perform multiple trials per animal and average the results.
-
-
Analysis: Compare the number of foot faults and traversal time between treatment groups using ANOVA or an appropriate statistical test.[1]
Protocol 2: Spontaneous Alternation Y-Maze for Working Memory
-
Objective: To evaluate spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide) at a 120° angle from each other.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer this compound or vehicle.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
The total number of arm entries is also recorded as a measure of locomotor activity.
-
-
Analysis: Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. Compare percentages between groups using statistical analysis.[1]
Mandatory Visualization
Caption: this compound inhibits MAGL, increasing 2-AG and reducing inflammatory prostaglandins.
References
- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]
- 2. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase inhibition alters social behavior in male and female rats after post-weaning social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mjn110 Delivery in Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective monoacylglycerol lipase (MAGL) inhibitor, Mjn110, in animal models.
Introduction to this compound
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues.[1][2] This modulation of the endocannabinoid system is being explored for its therapeutic potential in various conditions, including neuropathic pain, neuroinflammation, and traumatic brain injury.[1][3][4] this compound's effects are mediated in part by the activation of cannabinoid receptors CB1 and CB2.[4] It is important to note that this compound is a small molecule inhibitor, not a monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound administration in animal models?
A1: Based on published studies, a common vehicle for this compound is a mixture of ethanol, a surfactant like Kolliphor (formerly Cremophor EL), and saline. One cited ratio is 1:1:18 (ethanol:Kolliphor:saline).
Q2: What are the typical dose ranges for this compound in mice?
A2: The effective dose of this compound in mice can vary depending on the experimental model and desired therapeutic effect. Doses ranging from 0.0818 mg/kg to 5 mg/kg administered intraperitoneally (i.p.) have been reported to produce significant effects in neuropathic pain and traumatic brain injury models.[1][3] For instance, a dose of 2.5 mg/kg has been shown to significantly increase 2-AG levels in the brain.[1]
Q3: How should this compound be stored?
A3: While specific storage instructions should be obtained from the supplier, small molecule inhibitors like this compound are typically stored as a powder at -20°C. Once reconstituted in a vehicle, storage conditions may vary, and it is advisable to prepare fresh solutions for each experiment to avoid degradation.
Q4: What are the known off-target effects of this compound?
A4: this compound is described as a selective MAGL inhibitor.[3] However, as with any pharmacological agent, the potential for off-target effects should be considered. Researchers should include appropriate controls in their experiments to account for any non-specific effects of the vehicle or the compound.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected Results
Q: We are not observing the expected therapeutic effect of this compound in our animal model. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Route of Administration:
-
Compound Stability and Formulation:
-
Confirm the integrity of your this compound stock. If possible, verify its purity and concentration analytically.
-
Ensure the vehicle is prepared correctly and that this compound is fully dissolved. Some formulations may require warming to maintain solubility.
-
-
Animal Model and Biological Variability:
-
Consider the strain, age, and sex of the animals, as these can influence drug metabolism and response.
-
Biological variability between animals can be significant. Ensure your study is adequately powered with a sufficient number of animals per group.
-
-
Target Engagement:
-
To confirm that this compound is reaching its target and inhibiting MAGL, consider performing a target engagement study. This could involve measuring 2-AG levels in the brain or relevant tissues of treated animals compared to controls.[1]
-
Issue 2: Adverse Events or Unexpected Animal Behavior
Q: Our animals are exhibiting signs of distress or unexpected behaviors after this compound administration. What should we do?
A: Adverse events should be carefully monitored and addressed.
-
Vehicle Effects:
-
The vehicle itself, particularly those containing solvents like ethanol or surfactants, can cause transient adverse effects. Always include a vehicle-only control group to differentiate vehicle effects from compound-specific effects.
-
-
Dose-Related Toxicity:
-
The observed adverse effects could be dose-dependent. Consider performing a dose-response study to identify a therapeutic window with minimal side effects.
-
-
Route of Administration:
-
Pharmacological Effects:
-
Modulation of the endocannabinoid system can have behavioral effects. Carefully observe and document any behavioral changes and compare them to the vehicle control group.
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Source |
| Effective Dose Range (i.p.) | 0.0818 mg/kg - 5 mg/kg | Mouse | [1][3] |
| Dose for 2-AG Elevation in Brain | 2.5 mg/kg | Mouse | [1] |
| ED50 for Antiallodynic Effects | 0.43 mg/kg (95% CI: 0.23-0.79) | Mouse (CCI model) | [9] |
Experimental Protocols
Protocol 1: this compound Formulation and Administration (Intraperitoneal)
-
Vehicle Preparation: Prepare a vehicle solution of ethanol, Kolliphor, and saline in a 1:1:18 ratio.
-
This compound Reconstitution: Weigh the required amount of this compound powder and dissolve it in the vehicle to achieve the desired final concentration. Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and other major organs.[5][7]
-
Injection: Using an appropriate gauge needle (e.g., 25-27g), insert the needle at a 30-45° angle with the bevel up.[8][10] Aspirate to ensure the needle is not in a blood vessel or organ before slowly injecting the solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[7][10]
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Assessment of Target Engagement (2-AG Measurement)
-
Dosing: Administer this compound or vehicle to the animals at the desired dose and time point.
-
Tissue Collection: At the designated time post-injection, euthanize the animals and rapidly collect the brain or other tissues of interest.
-
Sample Processing: Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis to prevent degradation of 2-AG.
-
Lipid Extraction: Homogenize the tissue and perform a lipid extraction using an appropriate solvent system (e.g., chloroform/methanol).
-
LC-MS/MS Analysis: Quantify the levels of 2-AG in the lipid extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: Compare the 2-AG levels in the this compound-treated group to the vehicle-treated group to determine the extent of MAGL inhibition.
Visualizations
Caption: this compound inhibits MAGL, increasing 2-AG levels and downstream therapeutic effects.
Caption: General workflow for an in vivo study using this compound.
Caption: Decision tree for troubleshooting unexpected outcomes in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Mjn110 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the monoacylglycerol lipase (MAGL) inhibitor, Mjn110.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and other tissues.[1][2][3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various physiological effects, including suppression of neuroinflammation and modulation of neurotransmission.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vivo studies, this compound is often dissolved in a vehicle solution consisting of a mixture of ethanol, a surfactant like Kolliphor or Alkamuls-620, and saline (e.g., in a 1:1:18 ratio).[2][5] For in vitro assays, it can be dissolved in DMF or DMSO.[6] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[7]
Q3: What are the typical effective doses of this compound in mice?
A3: The effective dose of this compound can vary depending on the experimental model and route of administration. Doses ranging from 0.5 mg/kg to 2.5 mg/kg administered intraperitoneally (i.p.) have been shown to be effective in mouse models of traumatic brain injury.[1] In neuropathic pain models, the ED50 for this compound has been reported to be around 0.43 mg/kg (i.p.).[5] It is crucial to perform a dose-response study for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
Inconsistent outcomes in behavioral tests are a common source of variability.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique. Verify the stability and homogeneity of the this compound formulation before each administration. |
| Pharmacokinetic Variability | Be aware of the timing of behavioral testing relative to this compound administration. The onset of action for this compound is approximately 1 hour.[5][8] Standardize the time between injection and testing across all animals. |
| Animal-to-Animal Variability | Use age- and weight-matched animals. Consider potential sex differences in response, as some effects of MAGL inhibitors can be sexually dimorphic.[9] Randomize animals into treatment groups. |
| Environmental Factors | Maintain consistent housing conditions, including light-dark cycles, temperature, and noise levels, as these can influence behavior. Acclimatize animals to the testing room before starting the experiment. |
| Assay-Specific Variability | For assays like the beam-walk or Morris water maze, ensure consistent handling and scoring by the experimenter. Blinding the experimenter to the treatment groups is essential to prevent bias.[10] |
Issue 2: Inconsistent In Vitro Assay Results
Variability in cell-based or enzymatic assays can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media composition. Variability in cell health can significantly impact experimental outcomes. |
| Assay Protocol Deviations | Strictly adhere to standardized protocols for incubation times, temperatures, and reagent concentrations. For enzymatic assays, ensure the substrate concentration is not limiting. |
| Inaccurate Concentration | Verify the concentration of the this compound stock solution. Use calibrated pipettes for all dilutions. |
| Off-Target Effects | While this compound is highly selective for MAGL, at very high concentrations, off-target effects on other serine hydrolases like ABHD6 could occur.[6] Use the lowest effective concentration possible. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol is adapted from studies investigating the effects of this compound in models of traumatic brain injury and neuropathic pain.[1][5]
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution, for example, a 1:1:18 mixture of ethanol:Alkamuls-620:saline.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The injection volume is typically 10 µl/g of body mass.[5]
-
For studies involving co-administration with other drugs, consider the timing of each injection. For example, when co-administered with morphine, this compound can be given 30 minutes prior.[5]
-
-
Behavioral Testing:
-
Conduct behavioral assessments at a consistent time point after this compound administration, typically allowing for a 1-hour absorption period.[5]
-
Protocol 2: Measurement of 2-AG Levels in Brain Tissue
This protocol outlines the general steps for quantifying the pharmacodynamic effect of this compound.[1][8]
-
Tissue Collection:
-
Following treatment with this compound or vehicle, euthanize the animals via rapid decapitation.
-
Quickly harvest the brain and snap-freeze it in dry ice or liquid nitrogen to prevent enzymatic degradation of 2-AG.
-
Store tissues at -80°C until processing.
-
-
Lipid Extraction:
-
Homogenize the brain tissue in a suitable solvent system (e.g., chloroform:methanol:water).
-
Perform a lipid extraction procedure to isolate the endocannabinoids.
-
-
Quantification by LC-MS/MS:
-
Analyze the extracted lipid samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG and other related lipids like arachidonic acid (AA) and anandamide (AEA).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Mjn110 long-term administration side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mjn110. The information is based on preclinical findings and is intended to assist with experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, selective, and potent inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG. This elevation in 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), which in turn helps to suppress neuroinflammation and reduce pain.[1][2] Additionally, by blocking the breakdown of 2-AG, this compound also reduces the production of arachidonic acid (AA) and pro-inflammatory prostaglandins like PGE2.[1][2]
Q2: What are the reported long-term side effects of this compound administration in preclinical models?
Preclinical studies in mice have generally reported that this compound has improved selectivity and potency with fewer side effects compared to older MAGL inhibitors.[1] Specifically, studies have noted the absence of significant cannabimimetic side effects, such as those that induce psychoactive responses.[3][4][5] However, some long-term effects have been observed in animal models:
-
Antinociceptive Tolerance: In female mice, repeated administration of this compound for pain relief led to the development of tolerance, meaning the analgesic effects diminished over time.[6][7] Male mice, however, showed a sustained, albeit weak, antinociceptive response.[6][7]
-
Cannabinoid Receptor Desensitization: Repeated treatment with this compound resulted in a modest desensitization of the CB1 receptor in some brain regions of mice.[6][7]
-
Increased Locomotor Activity: Some studies have observed that this compound can cause a significant increase in locomotor activity in mice.[8]
It is crucial to note that these findings are from preclinical animal studies, and the long-term side effects in humans have not been determined.
Q3: Are there any known effects of this compound on gastrointestinal motility?
In a preclinical study where this compound was administered in combination with morphine to mice, the combination did not reduce gastric motility.[4][5] This is a noteworthy finding, as reduced gastrointestinal motility (constipation) is a common side effect of opioid analgesics.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diminished analgesic effect over time, particularly in female subjects. | Development of antinociceptive tolerance. | Consider that tolerance to the analgesic effects of this compound has been observed in female mice after repeated administration.[6][7] It may be necessary to adjust the dosing regimen or consider alternative therapeutic strategies for long-term pain management in your experimental model. |
| Unexpected behavioral changes, such as hyperactivity. | Increased locomotor activity. | This compound has been shown to increase locomotor activity in mice.[8] When designing behavioral experiments, it is important to account for this potential confounding factor. Ensure that your behavioral assays can distinguish between therapeutic effects and general changes in activity levels. |
| Variability in therapeutic response between sexes. | Sex-dependent differences in drug metabolism or pharmacodynamics. | Preclinical studies have indicated that the development of tolerance to this compound's analgesic effects can be sex-dependent, with females showing a more pronounced effect.[6][7] It is recommended to include both male and female subjects in your studies to fully characterize the effects of this compound. |
Quantitative Data from Preclinical Studies
The following table summarizes the effective doses (ED50) of this compound in producing antinociceptive effects in a mouse model of neuropathic pain.
| Compound | ED50 (mg/kg) | 95% Confidence Interval | Assay |
| This compound | 0.43 | 0.23–0.79 | Reversal of CCI-induced mechanical allodynia |
| Morphine | 2.4 | 1.9–3.0 | Reversal of CCI-induced mechanical allodynia |
Data from a study on chronic constriction injury (CCI) of the sciatic nerve model of neuropathic pain in mice.[4][5]
Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve Model
This protocol is a summary of the method used in preclinical studies to induce neuropathic pain in mice to test the efficacy of this compound.[4]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh.
-
Incision: Make a small incision through the biceps femoris to expose the sciatic nerve.
-
Ligation: Carefully isolate the sciatic nerve and place three loose ligatures of 5-0 chromic gut suture around it.
-
Closure: Close the muscle layer with a 4-0 sterile silk suture.
-
Recovery: Allow the animal to recover from anesthesia.
-
Sham Control: For sham surgery, follow the same procedure but do not place the ligatures around the nerve.
-
Post-operative Assessment: Assess for mechanical allodynia and thermal hyperalgesia 5 to 18 days after surgery.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits MAGL, increasing 2-AG levels and leading to therapeutic effects.
Experimental Workflow for Testing this compound Efficacy in a Neuropathic Pain Model
Caption: Workflow for evaluating this compound's analgesic effects in a mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Measuring 2-AG Elevation with MJN110
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately measuring 2-arachidonoylglycerol (2-AG) elevation following the administration of the monoacylglycerol lipase (MAGL) inhibitor, MJN110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to 2-AG elevation?
A1: this compound is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1][2][3] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-AG into arachidonic acid (AA) and glycerol.[4][5] By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and elevated levels in various tissues, including the brain and spinal cord.[1][6][7][8]
Q2: Why is measuring 2-AG elevation challenging?
A2: Measuring 2-AG accurately is challenging due to its inherent chemical instability and rapid metabolism. The main challenges include:
-
Ex vivo degradation: After tissue collection, endogenous enzymes can rapidly degrade 2-AG.
-
Isomerization: 2-AG can spontaneously isomerize to the more stable but biologically inactive 1-arachidonoylglycerol (1-AG), particularly under certain pH and solvent conditions.[2][9] This can lead to an underestimation of 2-AG levels.
-
Matrix effects: Biological samples are complex, and other molecules can interfere with the detection of 2-AG during analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Q3: What is the expected magnitude of 2-AG elevation with this compound?
A3: The extent of 2-AG elevation depends on the dose of this compound, the tissue being analyzed, and the administration regimen (acute or repeated). Studies in animal models have shown significant increases in 2-AG levels in the brain and spinal cord. For detailed quantitative data from various studies, please refer to the data tables below.
Q4: Does this compound affect the levels of other lipids?
A4: Yes. By inhibiting the breakdown of 2-AG, this compound also leads to a significant reduction in the levels of arachidonic acid (AA), a downstream metabolite of 2-AG.[1][4][6] This reduction in AA is a key component of this compound's mechanism of action and is often measured alongside 2-AG.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable 2-AG elevation after this compound treatment. | Ineffective this compound administration. | Verify the dose, route, and frequency of this compound administration based on established protocols. Ensure proper storage and handling of the compound to maintain its activity. |
| Rapid ex vivo degradation of 2-AG during sample collection. | Minimize the time between tissue collection and enzyme inactivation. For brain tissue, consider rapid microwave irradiation to denature enzymes immediately post-mortem. For other tissues, flash-freeze in liquid nitrogen immediately upon collection. | |
| Inefficient extraction of 2-AG. | Use an optimized liquid-liquid extraction (LLE) protocol. Toluene has been shown to be an effective solvent for extracting 2-AG while minimizing isomerization.[9][10][11] | |
| High variability in 2-AG measurements between samples. | Inconsistent sample handling and processing times. | Standardize the entire workflow from tissue collection to extraction. Ensure all samples are processed under the same conditions (time, temperature, solvents). |
| Isomerization of 2-AG to 1-AG. | Use non-protic solvents like toluene or ethyl acetate for extraction.[9] Avoid protic solvents such as methanol or water, especially during evaporation steps.[9] Acidifying the sample with trifluoroacetic acid (TFA) can help stop base-catalyzed isomerization.[2] | |
| Matrix effects in LC-MS/MS analysis. | Optimize the chromatographic separation to resolve 2-AG from interfering compounds. Use a stable isotope-labeled internal standard (e.g., 2-AG-d5 or 2-AG-d8) to normalize for matrix effects and extraction efficiency. | |
| Detection of 1-AG in samples. | Spontaneous isomerization of 2-AG. | While some isomerization is difficult to avoid completely, proper sample handling as described above will minimize it. It is crucial to chromatographically separate 1-AG and 2-AG during LC-MS/MS analysis to ensure accurate quantification of 2-AG. |
| Poor peak shape or low signal intensity in LC-MS/MS. | Contamination of the LC-MS/MS system. | Regularly clean the ion source and check for clogs in the system. Use high-purity solvents and reagents. |
| Suboptimal ionization of 2-AG. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for 2-AG. |
Data Presentation
Table 1: Effect of Acute this compound Administration on 2-AG and AA Levels in Mice
| Dose (mg/kg) | Tissue | % Change in 2-AG (Mean ± SEM) | % Change in AA (Mean ± SEM) | Reference |
| 0.1432 | Spinal Cord | ↑ 30.76 ± 8.44% | Not significantly changed | [1] |
| 2.5 | Brain Cortex | Significantly Increased (p < 0.0001) | ↓ (p < 0.05) | [6][12] |
Table 2: Effect of Repeated this compound Administration on 2-AG and AA Levels in Mice
| Dose (mg/kg) | Administration Schedule | Tissue | % Change in 2-AG (Mean ± SEM) | % Change in AA (Mean ± SEM) | Reference |
| 0.0818 | Twice daily for 6 days | Spinal Cord | Significantly Increased (p = 0.0004) | ↓ (p < 0.01) | [1] |
| 0.0818 | Twice daily for 6 days | Brain | Significantly Increased (p < 0.0003) | Not significantly changed | [1] |
| 1.0 | Daily for 7 days | Prefrontal Cortex | Significantly Increased | Not reported | [7] |
| 1.0 | Daily for 7 days | Striatum | Significantly Increased | Not reported | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for 2-AG Measurement from Brain Tissue
-
Tissue Collection: Immediately following euthanasia, perform rapid decapitation.
-
Enzyme Inactivation: To prevent ex vivo changes in 2-AG levels, use a high-energy focused microwave irradiator to heat-denature brain enzymes.
-
Homogenization: Dissect the brain region of interest on an ice-cold plate. Homogenize the tissue in an appropriate volume of ice-cold solvent. A common choice is acetonitrile containing an internal standard (e.g., 2-AG-d8).
-
Extraction: Perform a liquid-liquid extraction using a non-protic solvent like toluene to separate the lipids, including 2-AG, from the aqueous phase.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with your LC-MS/MS system (e.g., acetonitrile/water mixture).
Protocol 2: LC-MS/MS Quantification of 2-AG
-
Chromatographic Separation: Use a C18 reversed-phase column to separate 2-AG from other lipids and its isomer, 1-AG. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate is typically used.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Use multiple reaction monitoring (MRM) for sensitive and specific detection. Monitor the precursor-to-product ion transitions for both 2-AG and the internal standard.
-
Common 2-AG transition: m/z 379.3 → m/z 287.3
-
Common 2-AG-d8 transition: m/z 387.3 → m/z 287.3
-
-
Data Analysis: Construct a calibration curve using known concentrations of 2-AG standards. Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Mjn110
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Mjn110, a novel monoacylglycerol lipase (MAGL) inhibitor. The content is designed to offer practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, which can lead to the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic potential in models of neuroinflammation, neuropathic pain, and traumatic brain injury.[1][2][3]
Q2: What are the common causes of low oral bioavailability for small molecule drugs like this compound?
A2: Low oral bioavailability is a frequent challenge in drug development and can be attributed to several factors:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4][5][6][7][8]
-
Low Permeability: The drug may not effectively cross the intestinal membrane to enter the bloodstream.[9]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[9][10]
-
Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[11]
-
Chemical Instability: The drug may degrade in the acidic environment of the stomach.[5]
Q3: Are there any known bioavailability issues specifically with this compound?
A3: Published preclinical studies on this compound have primarily utilized intraperitoneal or subcutaneous injections, which bypass oral absorption challenges.[1] While these studies demonstrate its efficacy, they do not provide direct information on its oral bioavailability. Therefore, researchers developing an oral formulation of this compound should anticipate and proactively address potential bioavailability issues related to its physicochemical properties.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the investigation of this compound's bioavailability.
Problem 1: Low this compound concentration in plasma after oral administration.
| Possible Cause | Troubleshooting/Suggested Experiment | Rationale |
| Poor Solubility | 1. Solubility Assessment: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract. 2. Formulation Strategies: a. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[2][12][13] b. Amorphous Solid Dispersions: Formulate this compound with a polymer to create a higher-energy amorphous form.[11] c. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) to improve solubilization. | Improving the dissolution rate is often the first step to enhancing oral absorption for poorly soluble compounds.[13] |
| Low Permeability | 1. In Vitro Permeability Assays: a. PAMPA (Parallel Artificial Membrane Permeability Assay): To assess passive diffusion.[1][14] b. Caco-2 Cell Assay: To evaluate both passive and active transport, including potential efflux.[15][16] | These assays help to determine if the molecule's intrinsic ability to cross the intestinal barrier is a limiting factor. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic rate. 2. In Vivo Pharmacokinetic Study: Compare the Area Under the Curve (AUC) after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability.[17] | A significant difference between IV and PO AUC, with low oral bioavailability, suggests extensive first-pass metabolism.[10] |
| Efflux by Transporters | 1. Bidirectional Caco-2 Assay: Measure the transport of this compound from the apical to basolateral side (A-B) and basolateral to apical side (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[16] 2. Caco-2 Assay with Inhibitors: Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). | Identifying if this compound is a substrate for efflux transporters can guide strategies to overcome this barrier. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption of a compound.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Coat Donor Plate Membrane: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add Donor Solutions: Add 150 µL of the donor solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = volume of donor well
-
VA = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
CA(t) = concentration in the acceptor well at time t
-
Cequilibrium = equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
This assay assesses both passive and active transport across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound stock solution
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. Values should be above a predetermined threshold (e.g., >200 Ω·cm²). The permeability of a paracellular marker like Lucifer yellow should also be low.[15][18]
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed transport buffer. b. Add the this compound solution in transport buffer to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B-A): a. Add the this compound solution to the basolateral (donor) side. b. Add fresh buffer to the apical (receiver) side. c. Collect samples from the apical side at the same time points.
-
Sample Analysis: Determine the concentration of this compound in the collected samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An ER > 2 suggests that the compound is a substrate for active efflux.
Data Presentation
Table 1: this compound Permeability Classification (Example Data)
| Assay | Papp (x 10⁻⁶ cm/s) | Classification |
| PAMPA | 0.5 | Low Passive Permeability |
| Caco-2 (A-B) | 0.3 | Low Apparent Permeability |
| Caco-2 (B-A) | 3.0 | High Efflux |
| Efflux Ratio | 10 | High Efflux Substrate |
Table 2: Effect of Formulation on this compound Oral Bioavailability in Rats (Example Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 2.0 | 200 | 5 |
| Micronized Suspension | 150 | 1.5 | 600 | 15 |
| SEDDS | 400 | 1.0 | 1800 | 45 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. japer.in [japer.in]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
addressing Mjn110-induced behavioral artifacts
Welcome to the technical support center for Mjn110. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate potential behavioral artifacts induced by this compound, a potent and selective kappa-opioid receptor (KOR) agonist, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, selective agonist for the kappa-opioid receptor (KOR). KORs are G-protein coupled receptors (GPCRs) widely expressed in the central nervous system.[1] Upon activation by an agonist like this compound, the KOR initiates intracellular signaling cascades through two primary pathways: the G-protein pathway and the β-arrestin-2 pathway.[1][2] While the G-protein pathway is often associated with the therapeutic effects of KOR agonists (e.g., analgesia), the β-arrestin-2 pathway is linked to adverse effects such as dysphoria and sedation.[1][3][4]
Q2: What are the most common behavioral artifacts observed with this compound administration in rodent models?
A2: The most frequently reported behavioral artifacts associated with selective KOR agonists like this compound include sedation/hypolocomotion, dysphoria/aversion, and motor incoordination.[1][5][6] These effects can confound the interpretation of behavioral experiments aimed at assessing other endpoints, such as cognitive function or social interaction.
Q3: How can I determine if the observed behavioral changes are a primary effect of this compound or an unintended artifact?
A3: Distinguishing between a primary effect and a behavioral artifact requires careful experimental design. Key strategies include:
-
Dose-response studies: Characterize the dose at which therapeutic effects are observed versus the dose at which artifacts emerge.
-
Control experiments: Include specific assays to quantify sedation (e.g., open field test) and dysphoria (e.g., conditioned place aversion) alongside your primary behavioral paradigm.
-
Pharmacological blockade: Pre-treatment with a KOR antagonist, such as nor-Binaltorphimine (nor-BNI), should reverse the this compound-induced effects, confirming they are KOR-mediated.
Q4: Are there ways to minimize the sedative and dysphoric effects of this compound?
A4: Yes, several strategies can be employed. The development of G-protein biased KOR agonists aims to separate therapeutic effects from adverse ones.[4][7][8][9] For existing compounds like this compound, using the lowest effective dose is crucial. Additionally, allowing for a sufficient acclimatization period after drug administration but before behavioral testing can sometimes mitigate acute sedative effects.
Troubleshooting Guides
Issue 1: Significant Sedation and Reduced Locomotor Activity
Symptoms:
-
Animals show a marked decrease in movement in the open field test.
-
Reduced exploration in novel object recognition or maze-based tasks.
-
Increased immobility time in the forced swim test that may be misinterpreted as depressive-like behavior.[10]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Dose is too high | Perform a dose-response study to identify the minimal effective dose for your primary outcome that produces the least sedation. |
| Testing window is too soon after administration | Characterize the pharmacokinetic and pharmacodynamic profile of this compound to identify a testing window where sedative effects have subsided but the desired therapeutic effect is still present. |
| Confounding effects of anesthesia | If surgical procedures are performed, ensure adequate washout time for anesthetics, as they can have lasting effects on motor activity.[11] |
| Misinterpretation of behavior | In tasks like the forced swim test, sedation can mimic a depressive-like phenotype.[10] Use alternative tests for depression that are less dependent on locomotion, or directly measure motor impairment in a separate cohort. |
Issue 2: Aversive/Dysphoric Responses Confounding Reward-Based Assays
Symptoms:
-
Animals fail to acquire a conditioned place preference (CPP) for a rewarding stimulus when paired with this compound.
-
This compound induces a conditioned place aversion (CPA) when administered alone.[1]
-
Reduced responding in intracranial self-stimulation (ICSS) paradigms.[8]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Underlying Mechanism | Troubleshooting Step |
| β-arrestin-2 pathway activation | Activation of the KOR-mediated β-arrestin-2 signaling cascade is strongly linked to dysphoric and aversive states.[1][3][4] | Confirm the aversive properties of your this compound dose using a conditioned place aversion (CPA) assay. If aversion is confirmed, consider whether a lower dose can achieve the desired effect without inducing dysphoria. |
| Inhibition of dopamine release | KOR activation can decrease dopamine release in the nucleus accumbens, a key region for processing reward.[4][8] This can blunt the rewarding effects of other stimuli. | Use microdialysis in a satellite group of animals to directly measure this compound's effect on dopamine levels in the nucleus accumbens at your dose of interest. |
| Interaction with stress | The KOR system is a key mediator of the stress response.[10] The aversive effects of this compound may be potentiated in stressed animals. | Standardize animal handling and housing conditions to minimize extraneous stress.[12] Consider the animals' stress history as a variable. |
Signaling Pathways and Experimental Workflows
This compound-Induced KOR Signaling
Activation of the kappa-opioid receptor by this compound initiates two main signaling cascades. The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to dysphoria and sedation.
Caption: Simplified this compound-KOR signaling pathways.
Experimental Workflow for Deconfounding Behavioral Artifacts
This workflow outlines a systematic approach to identify and control for this compound-induced behavioral artifacts when assessing a primary outcome of interest (e.g., performance in a cognitive task).
Caption: Workflow for troubleshooting this compound artifacts.
Detailed Experimental Protocols
Protocol 1: Open Field Test for Sedation/Hypolocomotion
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena).
-
Video tracking software.
-
This compound solution and vehicle control.
Procedure:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via the intended route (e.g., intraperitoneal, subcutaneous).
-
After a pre-determined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record activity for 10-30 minutes using the video tracking software.
-
Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
-
Analyze the data for key parameters:
-
Total distance traveled (cm).
-
Time spent mobile vs. immobile (s).
-
Entries into the center zone (as a proxy for anxiety-like behavior).
-
Protocol 2: Conditioned Place Aversion (CPA) for Dysphoria
Objective: To determine if this compound produces aversive/dysphoric-like states.
Materials:
-
Three-chambered CPP/CPA apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound solution and vehicle control (typically saline).
Procedure:
-
Pre-conditioning (Day 1): Place the animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one side (>80% of the time) should be excluded.
-
Conditioning (Days 2-5): This phase consists of four conditioning days, alternating between drug and vehicle pairings.
-
Day 2 (Drug Pairing): Administer this compound and immediately confine the animal to its initially non-preferred side for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer vehicle and confine the animal to its initially preferred side for 30 minutes.
-
Day 4 (Drug Pairing): Repeat the drug pairing session.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing session.
-
Note: The design should be counterbalanced, with half the animals receiving the drug on the preferred side and half on the non-preferred side.
-
-
Post-conditioning Test (Day 6): In a drug-free state, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Analysis: Calculate a preference score as (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-conditioning day). A significant negative score indicates a conditioned place aversion.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-promoted kappa opioid receptor (KOR) phosphorylation has behavioral endpoint-dependent and sex-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.lib.asu.edu [search.lib.asu.edu]
- 10. Role of kappa-opioid receptors in stress and anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MAGL Inhibitors: MJN110 vs. JZL184
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent monoacylglycerol lipase (MAGL) inhibitors, MJN110 and JZL184. The information presented is intended to assist researchers in selecting the appropriate tool for their studies by offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This mechanism has shown therapeutic potential in a variety of preclinical models for conditions such as neuropathic pain, inflammation, and neurodegenerative diseases. This guide focuses on a comparative analysis of two widely studied MAGL inhibitors, this compound and JZL184.
Performance Comparison
This compound and JZL184 are both potent and selective inhibitors of MAGL, however, they exhibit distinct pharmacological profiles. The following tables summarize their key performance characteristics based on preclinical studies.
In Vitro and In Vivo Potency
| Inhibitor | Target | IC50 (nM) | In Vivo Model | ED50 (mg/kg) | Reference |
| This compound | hMAGL | 9.1 | Neuropathic Pain (CCI Model) | 0.43 | [1] |
| JZL184 | hMAGL | ~7 | Neuropathic Pain (CCI Model) | 17.8 | [2] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; hMAGL: human Monoacylglycerol Lipase; CCI: Chronic Constriction Injury.
Effects on Endocannabinoid and Arachidonic Acid Levels in Mouse Brain
| Inhibitor | Dose (mg/kg) | Change in 2-AG Levels | Change in Arachidonic Acid Levels | Reference |
| This compound | 1.25 and 2.5 | Significantly elevated | Significantly decreased | [2] |
| JZL184 | 16 and 40 | Significantly elevated | Significantly decreased | [2] |
2-AG: 2-arachidonoylglycerol.
Pharmacological Effects in Mice
| Effect | This compound | JZL184 | Reference |
| Locomotor Activity | Increased | Produced hypomotility | [2] |
| Cannabimimetic Effects (CP55,940 drug discrimination) | More potent in reversing allodynia than producing CP55,940-like effects | Produced CP55,940-like effects | [2] |
| Catalepsy and Hypothermia | Did not produce | Produced | [2] |
Signaling Pathways
The primary mechanism of action for both this compound and JZL184 is the inhibition of MAGL, leading to increased levels of 2-AG. This accumulation of 2-AG enhances the signaling of cannabinoid receptors CB1 and CB2. The downstream effects of CB1 and CB2 receptor activation are complex and cell-type specific, but generally involve the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways. Furthermore, by preventing the breakdown of 2-AG, these inhibitors also reduce the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and JZL184.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This model is used to assess the analgesic properties of the inhibitors.
Workflow:
Detailed Steps:
-
Animals: Adult male C57BL/6J mice are typically used. They are housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Surgery:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Place 3 to 4 loose ligatures (e.g., 5-0 chromic gut) around the sciatic nerve with about 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Acclimatize the mice to the testing apparatus (e.g., an elevated wire mesh platform in a plastic chamber) for at least 30 minutes before testing.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
-
Drug Administration: Inhibitors or vehicle are typically administered intraperitoneally (i.p.) at specified doses and time points before behavioral testing.
Drug Discrimination Paradigm in Mice
This paradigm assesses the subjective effects of the inhibitors, often by testing their ability to substitute for a known psychoactive compound like the cannabinoid agonist CP55,940.
Workflow:
Detailed Steps:
-
Animals and Apparatus: Food-restricted mice are trained in standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
-
Training:
-
Mice are trained to discriminate between an injection of a training drug (e.g., 0.1 mg/kg CP55,940, i.p.) and a vehicle injection.
-
Following a drug injection, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets according to a fixed-ratio (FR) schedule (e.g., FR10, where 10 lever presses result in a food pellet). Responses on the other lever have no consequence.
-
Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training continues until mice reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer for several consecutive days).
-
-
Testing:
-
Once discrimination is established, test sessions are conducted.
-
Mice are administered a dose of the test inhibitor (this compound or JZL184) and placed in the operant chamber with both levers active.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as >80% of responses on the drug-appropriate lever.
-
Quantification of 2-AG and Arachidonic Acid in Mouse Brain by LC-MS/MS
This method allows for the direct measurement of the neurochemical effects of MAGL inhibitors.
Detailed Steps:
-
Tissue Collection and Homogenization:
-
Mice are euthanized at a specific time point after inhibitor administration.
-
Brains are rapidly excised and flash-frozen in liquid nitrogen to prevent post-mortem changes in lipid levels.
-
Brain tissue is weighed and homogenized in a cold solvent mixture (e.g., acetonitrile or a mixture of chloroform, methanol, and water) containing internal standards (e.g., deuterated 2-AG and arachidonic acid).
-
-
Lipid Extraction:
-
The homogenate is subjected to lipid extraction, often using a solid-phase extraction (SPE) or liquid-liquid extraction method to isolate the lipid fraction.
-
-
LC-MS/MS Analysis:
-
The extracted lipid sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography: A C18 reverse-phase column is typically used to separate 2-AG and arachidonic acid from other lipids. A gradient elution with solvents like methanol, acetonitrile, and water with additives like formic acid or ammonium acetate is employed.
-
Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-AG, arachidonic acid, and their deuterated internal standards are monitored for sensitive and selective quantification.
-
-
Data Analysis: The concentrations of 2-AG and arachidonic acid in the brain tissue are calculated by comparing the peak areas of the endogenous analytes to those of the known concentrations of the internal standards.
Conclusion
Both this compound and JZL184 are valuable research tools for investigating the role of the endocannabinoid system. This compound exhibits higher in vivo potency in neuropathic pain models and displays a distinct pharmacological profile with fewer cannabimimetic side effects compared to JZL184. The choice between these inhibitors will depend on the specific research question, with this compound being potentially more suitable for studies where avoiding central cannabinoid-like effects is desirable. The experimental protocols provided in this guide offer a starting point for researchers to design and execute studies to further elucidate the therapeutic potential of MAGL inhibition.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions.
References
A Comparative Analysis of Mjn110 and FAAH Inhibitors in Modulating the Endocannabinoid System
An Objective Guide for Researchers and Drug Development Professionals
The endocannabinoid system (ECS) presents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The system's primary signaling molecules, the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are regulated by specific hydrolytic enzymes. Modulating the activity of these enzymes offers a sophisticated strategy to enhance endogenous cannabinoid signaling. This guide provides a comparative overview of two major approaches: the inhibition of Fatty Acid Amide Hydrolase (FAAH), which degrades AEA, and the inhibition of Monoacylglycerol Lipase (MAGL), the primary enzyme for 2-AG degradation, with a focus on the novel MAGL inhibitor, Mjn110.
Mechanism of Action: Two Pathways to a Common System
This compound and FAAH inhibitors enhance the effects of the endocannabinoid system by preventing the breakdown of its key neurotransmitters. However, they do so by targeting different enzymes and, consequently, elevating different endocannabinoids.
-
FAAH Inhibitors : These molecules block the activity of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the intracellular enzyme primarily responsible for hydrolyzing and deactivating anandamide (AEA), often referred to as the "bliss molecule".[1] By inhibiting FAAH, these drugs increase the concentration and duration of action of AEA, which then activates cannabinoid receptors, primarily CB1 and CB2.[1][2] This mechanism is being explored for its potential analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[1][3]
-
This compound (MAGL Inhibitor) : this compound is a novel, selective, and potent inhibitor of Monoacylglycerol Lipase (MAGL).[4][5] MAGL is the principal enzyme controlling the breakdown of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain.[4][5] Inhibition of MAGL by this compound leads to a significant elevation in 2-AG levels.[4][6] This, in turn, enhances the activation of cannabinoid receptors.[4] This approach not only boosts endocannabinoid signaling but also reduces the production of arachidonic acid (AA) and pro-inflammatory prostaglandins, which are downstream metabolites of 2-AG hydrolysis.[4][6]
Figure 1. Signaling pathways of FAAH Inhibitors versus this compound.
Comparative Efficacy: Preclinical and Clinical Data
The therapeutic efficacy of this compound and various FAAH inhibitors has been evaluated in numerous preclinical models, with some FAAH inhibitors advancing to clinical trials. The data highlights differences in potency, selectivity, and therapeutic outcomes.
Table 1: Potency and Selectivity of Endocannabinoid System Inhibitors
| Compound Class | Specific Inhibitor | Target | IC₅₀ (Human) | IC₅₀ (Rat) | Notes |
| MAGL Inhibitor | AM4301 | MAGL | 8.9 nM | 36 nM | Highly selective for MAGL.[7][8] |
| This compound | MAGL | - | - | Noted for improved selectivity and potency over previous MAGL inhibitors.[5] | |
| FAAH Inhibitor | AM4303 | FAAH | 2.0 nM | 1.9 nM | Highly selective for FAAH.[7][8] |
| PF-04457845 | FAAH | - | - | Advanced to Phase II clinical trials.[2] | |
| Dual Inhibitor | AM4302 | MAGL / FAAH | 41 nM / 60 nM | 200 nM / 31 nM | Potently inhibits both enzymes.[7][8] |
Table 2: Efficacy in Preclinical Neuropathic Pain and TBI Models
| Compound | Model | Species | Dose | Outcome | Reference |
| This compound | Chronic Constriction Injury (CCI) | Mouse | ED₅₀ = 0.43 mg/kg | Dose-dependently reversed mechanical allodynia.[9][10] | |
| Repetitive Mild Traumatic Brain Injury (mTBI) | Mouse | 1.0 & 2.5 mg/kg | Improved motor function, reversed memory deficits, and suppressed neuroinflammation.[4][5] | ||
| Repetitive Mild Traumatic Brain Injury (mTBI) | Mouse | 2.5 mg/kg | Selectively elevated brain 2-AG levels and reduced arachidonic acid (AA).[5][6] | ||
| PF-3845 (FAAHi) | Chronic Constriction Injury (CCI) | Mouse | 10 mg/kg | Attenuated mechanical and cold hypersensitivity.[11] | |
| URB597 (FAAHi) | Various pain models | Rodent | 0.1 - 1.0 mg/kg | Produced antinociceptive effects.[12] |
Clinical trials with FAAH inhibitors have yielded mixed results. While generally well-tolerated, some trials failed to demonstrate clinical efficacy for conditions like osteoarthritis pain and major depressive disorders.[2][13] A Phase I trial of BIA 10-2474 resulted in severe adverse events, though these were suspected to be due to off-target effects rather than FAAH inhibition itself.[2][14]
Experimental Protocols
The following outlines a representative methodology for evaluating the efficacy of this compound in a preclinical model of neuropathic pain, synthesized from published studies.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
-
Animal Model Induction :
-
Subjects : Male C57BL/6J mice.
-
Surgery : Under isoflurane anesthesia, the right common sciatic nerve is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around it. The incision is then closed. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Drug Administration :
-
Compound : this compound is dissolved in a vehicle solution (e.g., 1:1:18 ratio of DMSO-cremophor-saline).
-
Dosing : A dose-response relationship is established by administering this compound intraperitoneally (i.p.) at various doses (e.g., 0.08 to 1.25 mg/kg).
-
Timing : Injections are given, and behavioral testing commences after a 1-hour absorption period.[9]
-
-
Behavioral Assessment (Mechanical Allodynia) :
-
Apparatus : Von Frey filaments are used to assess the paw withdrawal threshold.
-
Procedure : Mice are placed on an elevated mesh floor in individual chambers and allowed to acclimate. Von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
Endpoint : The force (in grams) at which the mouse withdraws its paw is recorded. A significant decrease in withdrawal threshold in the injured paw compared to the contralateral paw indicates allodynia. The reversal of this hypersensitivity following drug administration is the primary measure of efficacy.
-
-
Biochemical Analysis (Endocannabinoid Levels) :
-
Tissue Collection : At a predetermined time point post-injection (e.g., 3 hours), mice are euthanized, and brain and spinal cord tissues are rapidly harvested and snap-frozen.[15]
-
Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the levels of 2-AG, AEA, and other relevant lipids in the tissue homogenates. This confirms the on-target effect of the inhibitor.[5]
-
Figure 2. Preclinical workflow for comparing this compound and FAAH inhibitors.
Summary and Conclusion
This compound and FAAH inhibitors represent two distinct, yet related, strategies for enhancing endocannabinoid tone.
-
FAAH inhibitors elevate AEA and have shown promise in preclinical models of pain and anxiety.[3] However, their translation to clinical efficacy has been challenging, with some notable failures in late-stage trials.[2] The therapeutic window and specific indications for FAAH inhibition are still being defined.
-
This compound , as a potent and selective MAGL inhibitor, elevates 2-AG, the most prevalent endocannabinoid ligand. Preclinical data for this compound is robust, demonstrating efficacy in models of neuropathic pain and traumatic brain injury, where it not only ameliorates symptoms but also shows neuroprotective and anti-inflammatory effects by reducing arachidonic acid production.[4][5][9] this compound and other MAGL inhibitors may produce a subset of therapeutically useful effects with minimal cannabimimetic side effects like hypoactivity or catalepsy.[16]
For drug development professionals, the choice between targeting FAAH or MAGL depends on the specific pathophysiology being addressed. The dual action of MAGL inhibition—enhancing 2-AG signaling while simultaneously reducing pro-inflammatory precursors—may offer a broader therapeutic advantage for neuroinflammatory and neurodegenerative conditions. In contrast, the more targeted elevation of AEA by FAAH inhibitors may be better suited for specific mood and anxiety disorders. Further clinical investigation of next-generation inhibitors like this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
MJN110: A Comparative Guide to its Selectivity for Monoacylglycerol Lipase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoacylglycerol lipase (MAGL) inhibitor, MJN110, with other alternative inhibitors. The focus is on its selectivity, supported by experimental data and detailed methodologies.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. Inhibition of MAGL leads to an increase in 2-AG levels, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. This mechanism of action has therapeutic potential for a range of conditions, including neurological disorders, pain, and inflammation[3][4][5]. Concurrently, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins[5][6]. The development of selective MAGL inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.
Comparative Selectivity of MAGL Inhibitors
This compound is a potent and selective MAGL inhibitor.[5] Its selectivity has been benchmarked against other well-known MAGL inhibitors, such as JZL184 and KML29. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against MAGL and other related serine hydrolases.
| Compound | hMAGL IC50 (nM) | mMAGL IC50 (nM) | hFAAH IC50 (nM) | mFAAH IC50 (nM) | ABHD6 IC50 (nM) | ABHD12 IC50 (nM) |
| This compound | 9.1[7] | ~1[7] | >10,000 | >10,000 | ~100[7] | >10,000 |
| JZL184 | 8 | 4 | ~4,000 | ~2,000 | >10,000 | >10,000 |
| KML29 | 2 | 8 | >10,000 | >10,000 | >1,000 | >10,000 |
Data compiled from multiple sources. hMAGL: human MAGL; mMAGL: mouse MAGL; hFAAH: human Fatty Acid Amide Hydrolase; mFAAH: mouse FAAH; ABHD6: α/β-hydrolase domain containing 6; ABHD12: α/β-hydrolase domain containing 12.
As the data indicates, this compound exhibits high potency against both human and mouse MAGL. Notably, it demonstrates excellent selectivity over FAAH, another key enzyme in the endocannabinoid system that degrades anandamide. While showing some activity against ABHD6, it maintains a significant selectivity window.[7] In comparison, while JZL184 is a potent MAGL inhibitor, it has been shown to have some cross-reactivity with FAAH, especially at higher concentrations.[8] KML29 also shows high potency and excellent selectivity for MAGL over FAAH.[8]
Experimental Protocols
The validation of MAGL inhibitor selectivity relies on robust experimental assays. Below are detailed methodologies for two key experiments.
In Vitro MAGL Activity Assay (Fluorogenic Substrate Assay)
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human MAGL (hMAGL)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Fluorogenic Substrate (e.g., 4-methylumbelliferyl acetate)
-
Test inhibitors (e.g., this compound, JZL184, KML29) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the hMAGL enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for 4-methylumbelliferone) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a whole family of enzymes in a complex biological sample.[9][10][11]
Materials:
-
Mouse brain membrane proteome
-
Test inhibitors dissolved in DMSO
-
Activity-based probe (ABP) with a reporter tag (e.g., FP-Rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare various concentrations of the test inhibitors.
-
Incubate the mouse brain membrane proteome (1 mg/mL) with the test inhibitors for 30 minutes at room temperature.
-
Add the activity-based probe (e.g., FP-Rhodamine, 1 µM final concentration) and incubate for another 15 minutes.
-
Quench the reaction by adding 2x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
Inhibition of a specific enzyme is observed as a decrease in the fluorescence intensity of the corresponding band compared to a vehicle control.
-
Quantify the band intensities to determine the inhibitor's potency and selectivity across multiple serine hydrolases.
Visualizing the MAGL Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
References
- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 11. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MJN110 and Direct Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a promising frontier for therapeutic intervention in a range of neurological and inflammatory disorders. Modulation of this system can be achieved through various mechanisms, broadly categorized into direct agonism of cannabinoid receptors and indirect potentiation of endogenous cannabinoid signaling. This guide provides a detailed comparison of MJN110, a selective inhibitor of monoacylglycerol lipase (MAGL), and direct cannabinoid receptor agonists, focusing on their distinct mechanisms, signaling pathways, and comparative effects supported by experimental data.
Mechanism of Action: A Tale of Two Approaches
Direct cannabinoid receptor agonists, such as Δ⁹-tetrahydrocannabinol (THC) and synthetic analogs like CP55,940, exert their effects by directly binding to and activating cannabinoid receptors, primarily CB1 and CB2. This global activation of receptors throughout the central nervous system and periphery can lead to robust therapeutic effects but is often accompanied by a narrow therapeutic window and undesirable psychoactive side effects, including hypoactivity, catalepsy, and cognitive impairment.[1][2]
In contrast, this compound represents an indirect approach to modulating the ECS.[1] It selectively and irreversibly inhibits monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] This inhibition leads to a significant elevation of 2-AG levels in the brain and other tissues.[3][5] As 2-AG is a full agonist at both CB1 and CB2 receptors, its increased availability potentiates endogenous cannabinoid signaling in a more physiologically regulated manner.[1][4] This targeted enhancement of endocannabinoid tone, particularly in regions with high metabolic activity or pathology, is hypothesized to offer a wider therapeutic index with a reduced side-effect profile compared to direct agonists.[2]
Signaling Pathways: Common Receptors, Divergent Consequences
Both this compound (via 2-AG) and direct cannabinoid receptor agonists ultimately converge on the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[6][7] Activation of these receptors initiates a cascade of intracellular signaling events.
The canonical signaling pathway for both involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[7][8] This pathway also involves the regulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively contribute to a reduction in neuronal excitability and neurotransmitter release.[7][8] Furthermore, both direct and indirect cannabinoid agonists can stimulate the mitogen-activated protein kinase (MAPK) pathway.[6][7]
However, a key distinction lies in the spatiotemporal dynamics of receptor activation. Direct agonists lead to widespread and sustained receptor activation, which can result in receptor desensitization, tolerance, and off-target effects.[2][9] Conversely, by enhancing the action of endogenously released 2-AG, this compound is thought to amplify signaling in a more "on-demand" fashion at sites of neuronal activity or injury, potentially preserving the physiological integrity of the ECS and mitigating the adverse effects associated with global receptor activation.[2]
Figure 1. Signaling pathways of direct vs. indirect cannabinoid agonism.
Comparative Efficacy and Side-Effect Profile: Insights from Preclinical Data
Preclinical studies have provided valuable data comparing the in vivo effects of this compound with those of direct cannabinoid agonists. These studies highlight a significant divergence in their therapeutic and side-effect profiles.
Antinociceptive Effects
In models of neuropathic pain, both this compound and direct CB1 receptor agonists demonstrate efficacy in reducing allodynia and hyperalgesia.[5][10] However, this compound often exhibits greater potency in alleviating pain compared to its cannabimimetic effects.[5]
| Compound | Model | Endpoint | ED₅₀ (mg/kg) | Reference |
| This compound | Chronic Constriction Injury (CCI) | Mechanical Allodynia | 0.43 | [5] |
| JZL184 (MAGL inhibitor) | Chronic Constriction Injury (CCI) | Mechanical Allodynia | 17.8 | [5] |
| Morphine | Chronic Constriction Injury (CCI) | Mechanical Allodynia | 2.4 | [10] |
Table 1: Comparative antinociceptive potency in the CCI model of neuropathic pain.
Cannabimimetic Side Effects
A major distinguishing feature of this compound is its reduced propensity to induce the classic triad of cannabimimetic side effects: hypomotility, catalepsy, and hypothermia.[1][5] While direct agonists like CP55,940 and even other MAGL inhibitors like JZL184 can produce these effects, this compound has been shown to either not induce them or even cause an increase in locomotor activity at effective doses.[5]
| Compound | Locomotor Activity | Catalepsy | Hypothermia | Reference |
| This compound | Increased | Not observed | Not observed | [5] |
| JZL184 | Decreased | Observed | Observed | [5] |
| CP55,940 (Direct Agonist) | Decreased | Observed | Observed | [5] |
Table 2: Comparison of cannabimimetic side effects in mice.
Experimental Protocols
The following are summaries of key experimental protocols used in the comparative studies cited.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Subjects: Male C57BL/6J mice.
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it. This procedure induces mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a hot plate test, where the latency to a nociceptive response (e.g., licking or jumping) is recorded.
-
-
Drug Administration: this compound, direct agonists, or vehicle are typically administered intraperitoneally (i.p.) at various doses and time points before behavioral testing.[10]
Assessment of Cannabimimetic Effects
-
Subjects: Male C57BL/6J mice.
-
Locomotor Activity: Mice are placed in an open-field arena, and their movement (distance traveled, mobility time, running speed) is tracked using automated software.[5]
-
Catalepsy: The bar test is used, where the mouse's forepaws are placed on a raised bar. The time it takes for the mouse to remove its paws is measured.
-
Hypothermia: Core body temperature is measured using a rectal probe at various time points after drug administration.
-
Drug Discrimination: Mice are trained to discriminate a direct cannabinoid agonist (e.g., CP55,940) from vehicle in a two-lever operant conditioning chamber. The ability of this compound to substitute for the training drug is then assessed.[5][11]
References
- 1. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Effects of Mjn110
This guide provides a comprehensive comparison of the anti-inflammatory properties of Mjn110, a novel monoacylglycerol lipase (MAGL) inhibitor, with other relevant anti-inflammatory agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action: this compound and Alternatives
This compound exerts its anti-inflammatory effects by selectively inhibiting the MAGL enzyme. This inhibition leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn reduces the biosynthesis of pro-inflammatory prostaglandins by decreasing the availability of the precursor, arachidonic acid. The therapeutic effects of this compound are at least partially mediated through the activation of cannabinoid receptors CB1 and CB2.[1][2]
For comparison, this guide includes:
-
JZL184: Another well-characterized MAGL inhibitor.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.
-
Dexamethasone: A potent synthetic corticosteroid with broad anti-inflammatory and immunosuppressive effects.
Quantitative Comparison of Anti-Inflammatory Potency
Direct comparative studies of this compound with NSAIDs and corticosteroids in the same anti-inflammatory models are limited in the currently available literature. However, a study in a mouse model of neuropathic pain provides a direct comparison of the analgesic potency of this compound and JZL184, which is often associated with anti-inflammatory action in this context.
| Compound | Model | Parameter | Potency (ED50) | Reference |
| This compound | Chronic Constriction Injury (CCI) of the sciatic nerve in mice | Mechanical Allodynia | 0.43 mg/kg | [3][4] |
| JZL184 | Chronic Constriction Injury (CCI) of the sciatic nerve in mice | Mechanical Allodynia | 17.8 mg/kg | [3][4] |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency.
Qualitative Comparison of Anti-Inflammatory Effects
| Feature | This compound | JZL184 | Indomethacin | Dexamethasone |
| Primary Target | Monoacylglycerol Lipase (MAGL) | Monoacylglycerol Lipase (MAGL) | Cyclooxygenase (COX-1 & COX-2) | Glucocorticoid Receptor |
| Mechanism | Increases 2-AG levels, reducing arachidonic acid and prostaglandin synthesis.[2] | Increases 2-AG levels, reducing arachidonic acid and prostaglandin synthesis. | Inhibits the conversion of arachidonic acid to prostaglandins. | Inhibits multiple inflammatory pathways, including cytokine production and phospholipase A2 activity. |
| Reported Effects | Reduces neuroinflammation in traumatic brain injury models, alleviates neuropathic pain.[2][3] | Reduces inflammation in carrageenan-induced paw edema and collagen-induced arthritis models.[1][5] | Reduces inflammation and pain in various models, including LPS-induced inflammation. | Potent and broad anti-inflammatory effects in numerous models, including traumatic brain injury and neuroinflammation.[6][7][8] |
| Receptor Involvement | Partially mediated by CB1 and CB2 cannabinoid receptors.[2] | Effects on allodynia mediated by CB1 and CB2 receptors; anti-edematous effects primarily via CB2 receptors.[1][5] | Not applicable | Glucocorticoid receptor |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound's anti-inflammatory action.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Caption: Logical relationship of the comparison.
Experimental Protocols
Traumatic Brain Injury (TBI) Model for this compound Evaluation
-
Animal Model: Adult male mice.
-
Injury Induction: A repetitive mild closed head injury is induced using a weight-drop device. The procedure is typically repeated on consecutive days.
-
Drug Administration: this compound (e.g., 0.5, 1.0, and 2.5 mg/kg) or vehicle is administered intraperitoneally (i.p.) shortly after each injury and then daily for a specified period.
-
Behavioral Assessment: Locomotor function and memory are assessed using tests such as the beam-walk test and the Y-maze test.
-
Biochemical Analysis: Brain tissues are collected for analysis. Levels of 2-AG, arachidonic acid, and prostaglandins (e.g., PGE2) are measured using liquid chromatography-mass spectrometry (LC-MS/MS) and ELISA kits.[2][9]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and other inflammatory markers in brain tissue.[10]
-
Histological Analysis: Brain sections are stained to assess glial cell accumulation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal death.
Carrageenan-Induced Paw Edema Model for JZL184 Evaluation
-
Animal Model: Adult male mice or rats.
-
Inflammation Induction: A subcutaneous injection of carrageenan (e.g., 1% solution) is administered into the plantar surface of the hind paw.
-
Drug Administration: JZL184 (e.g., 1.6, 4, 16, or 40 mg/kg) or vehicle is administered, typically i.p., at a specified time before or after carrageenan injection.[1][5]
-
Edema Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume before and after induction is calculated as the edema volume.
-
Allodynia Assessment: Mechanical allodynia is measured using von Frey filaments, applying the "up-down" method to determine the paw withdrawal threshold.[1]
-
Receptor Involvement Studies: To determine the role of cannabinoid receptors, specific antagonists for CB1 (e.g., rimonabant) and CB2 (e.g., SR144528) can be co-administered with JZL184.[1][5]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
-
Animal Model: Adult male mice.
-
Inflammation Induction: A systemic inflammatory response is induced by an i.p. injection of LPS (e.g., 500 μg/kg).
-
Drug Administration: Indomethacin (e.g., 15 mg/kg), dexamethasone (e.g., 2 mg/kg), or vehicle is administered i.p. 30 minutes prior to the LPS challenge.[11]
-
Behavioral Assessment: Sickness behavior, such as reduced burrowing activity and decreased open-field activity, is measured.[11]
-
Cytokine Analysis: Blood is collected to measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays. Brain tissue can also be analyzed for cytokine gene expression.
Conclusion
This compound is a potent MAGL inhibitor with demonstrated anti-inflammatory and neuroprotective effects, particularly in models of neuroinflammation. The available data suggests that this compound is significantly more potent than the earlier MAGL inhibitor, JZL184, in an animal model of neuropathic pain. While direct comparative data with NSAIDs and corticosteroids is currently limited, this compound's distinct mechanism of action, which involves the modulation of the endocannabinoid system, presents a promising and targeted therapeutic strategy for inflammatory conditions. Further studies are warranted to directly compare the efficacy and safety profile of this compound with established anti-inflammatory drugs in a range of preclinical models.
References
- 1. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone for the treatment of traumatic brain injured patients with brain contusions and pericontusional edema: Study protocol for a prospective, randomized and double blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone-Loaded Hydrogels Improve Motor and Cognitive Functions in a Rat Mild Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mjn110: A Comparative Analysis of its Impact on Neuronal and Glial Cell Types
For Immediate Release
Mjn110, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), is emerging as a significant modulator of neuronal and glial cell function. By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound effectively enhances endocannabinoid signaling in the central nervous system. This guide provides a comparative analysis of this compound's impact on different neuronal and glial cell types, supported by experimental data from preclinical studies in traumatic brain injury (TBI), HIV-1 Tat-induced neurotoxicity, and neuropathic pain models.
Comparative Impact on Neuronal Cell Types
This compound demonstrates a broad-spectrum influence on both excitatory and inhibitory neuronal systems, primarily through the modulation of glutamatergic and GABAergic signaling.
Glutamatergic Neurons: In a mouse model of repetitive mild traumatic brain injury (mTBI), this compound treatment normalized the expression of the NMDA receptor subunits NR2A and NR2B, as well as the AMPA receptor subunits GluR1 and GluR2 in the hippocampus and cortex.[1][2] This suggests a restorative effect on excitatory neurotransmission, which is often dysregulated after brain injury. Furthermore, in primary frontal cortex neuron cultures exposed to the HIV-1 Tat protein, a model for HIV-associated neurocognitive disorders, this compound reduced neuronal hyperexcitability and intracellular calcium levels, indicating a protective effect against excitotoxicity.[3][4][5][6] The restoration of dendritic arborization complexity in these neurons further underscores its neuroprotective role.[4][6]
GABAergic Neurons: this compound also exerts significant effects on inhibitory interneurons. In the same mTBI model, treatment with this compound restored the expression of GABAA receptor subunits α1, β2,3, and γ2.[1][2] This normalization of inhibitory signaling contributes to maintaining the balance between excitation and inhibition, which is crucial for proper neuronal function and the prevention of seizures.[1]
Dopaminergic Neurons: The influence of this compound extends to the modulation of dopaminergic pathways. In studies examining reward-related behavior, the effects of this compound were found to be mediated by the activation of CB1 receptors located on glutamatergic and GABAergic inputs to dopamine neurons in the ventral tegmental area (VTA). This indicates an indirect but significant role in modulating dopamine release and, consequently, motivation and reward-seeking behaviors.
Comparative Impact on Glial Cell Types
This compound exhibits potent anti-inflammatory effects by modulating the activity of microglia and astrocytes, the primary immune cells of the brain.
Microglia: In the context of TBI, this compound treatment significantly reduced the accumulation of Iba1-positive microglia in the ipsilateral cortex and dentate gyrus.[1] This reduction in microgliosis is a key indicator of decreased neuroinflammation.
Astrocytes: Similarly, this compound treatment attenuated the accumulation of GFAP-positive astrocytes (astrogliosis) in the same brain regions following TBI.[1] By suppressing the activation of both microglia and astrocytes, this compound helps to create a more favorable environment for neuronal survival and recovery.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Neuronal Receptor Subunit Expression in a TBI Mouse Model
| Receptor Subunit | Brain Region | Effect of TBI (Vehicle) | Effect of this compound (2.5 mg/kg) | Reference |
| NR2A (NMDA) | Hippocampus, Cortex | Decreased | Normalized | [1][2] |
| NR2B (NMDA) | Hippocampus, Cortex | Decreased | Normalized | [1][2] |
| GluR1 (AMPA) | Hippocampus, Cortex | Decreased | Normalized | [1][2] |
| GluR2 (AMPA) | Hippocampus, Cortex | Decreased | Normalized | [1][2] |
| GABAA α1 | Hippocampus | Decreased | Normalized | [1][2] |
| GABAA β2,3 | Hippocampus | Decreased | Normalized | [1][2] |
| GABAA γ2 | Hippocampus | Decreased | Normalized | [1][2] |
Table 2: Effect of this compound on Glial Cell Accumulation in a TBI Mouse Model
| Cell Type | Marker | Brain Region | Effect of TBI (Vehicle) | Effect of this compound (2.5 mg/kg) | Reference |
| Astrocytes | GFAP | Cortex, Dentate Gyrus | Increased | Significantly Reduced | [1] |
| Microglia | Iba1 | Cortex, Dentate Gyrus | Increased | Significantly Reduced | [1] |
Table 3: Effect of this compound in a Neuropathic Pain Model (Chronic Constriction Injury)
| Parameter | Effect of this compound (0.0818 mg/kg, repeated admin.) | Brain Region | Reference |
| 2-AG Levels | Significantly Elevated | Spinal Cord & Brain | [7] |
| Arachidonic Acid (AA) Levels | Significantly Reduced | Spinal Cord | [7] |
| Antiallodynic Effects (with Morphine) | Synergistic, Tolerance Attenuated | - | [7] |
Table 4: Effect of this compound on Reward-Related Behavior
| Behavioral Paradigm | This compound Dose | Effect | Receptor Dependence | Reference |
| Instrumental Conditioning | 5 and 10 mg/kg | Increased responding to reward-predictive cues | CB1 Receptor | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) and Ionized Calcium-Binding Adapter Molecule 1 (Iba1)
This protocol is used to visualize and quantify astrocytes and microglia in brain tissue, respectively.[1][9][10][11][12]
-
Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution. 30-40 µm thick sections are prepared using a cryostat.
-
Blocking: Free-floating sections are washed with PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., rabbit anti-GFAP and rabbit anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the intensity and area of GFAP and Iba1 staining.
Western Blot for NMDA and GABA Receptor Subunits
This technique is employed to measure the protein levels of specific receptor subunits.[13][14][15][16][17][18]
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the receptor subunits of interest (e.g., anti-NR2A, anti-GABAA α1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry is used to quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Calcium Imaging in Primary Neuronal Cultures
This method is used to measure intracellular calcium levels as an indicator of neuronal activity and excitotoxicity.[3][4][5][19]
-
Cell Culture: Primary frontal cortex neurons are cultured on glass-bottom dishes.
-
Fura-2 AM Loading: Neurons are loaded with the ratiometric calcium indicator Fura-2 AM for 30-60 minutes.
-
Imaging Setup: The dish is placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline and Treatment: Baseline fluorescence is recorded, and then cells are treated with this compound followed by an excitotoxic stimulus (e.g., HIV-1 Tat protein or glutamate).
-
Data Acquisition: Fluorescence images are acquired at two excitation wavelengths (e.g., 340 nm and 380 nm) and the ratio of the fluorescence intensities is calculated to determine the intracellular calcium concentration.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for TBI Study
Logical Relationship of this compound's Neuroprotective Effects
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat [frontiersin.org]
- 5. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel MAGL inhibitor this compound enhances responding to reward-predictive incentive cues by activation of CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibodies to GABAA receptor α1 and γ2 subunits: Clinical and serologic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential expression of γ-aminobutyric acid receptor A (GABAA) and effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Therapeutic Window of Mjn110: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoacylglycerol lipase (MAGL) inhibitor Mjn110, with a focus on validating its therapeutic window. The performance of this compound is compared with the alternative MAGL inhibitor JZL184 and standard-of-care treatments for neuropathic pain and traumatic brain injury. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to facilitate an objective evaluation.
Executive Summary
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates 2-AG levels, leading to the suppression of neuroinflammation and providing neuroprotective effects. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain and traumatic brain injury. Compared to the earlier MAGL inhibitor JZL184, this compound is reported to have a more favorable side-effect profile, with a reduced tendency for tolerance and cannabimimetic effects at therapeutic doses. This guide synthesizes the available preclinical data to offer a comparative perspective on the therapeutic potential of this compound.
Data Presentation
Table 1: Comparative Efficacy in Neuropathic Pain (Mouse Models)
| Compound | Model | Efficacy Endpoint | ED50 (mg/kg, i.p.) | Adverse Effects Noted at Higher Doses | Citation(s) |
| This compound | Chronic Constriction Injury (CCI) | Reversal of mechanical allodynia | 0.43 (0.23-0.79) | Subjective cannabimimetic effects at 5 mg/kg.[1] | [1][2] |
| JZL184 | Chronic Constriction Injury (CCI) | Reversal of mechanical allodynia | 16-40 | Tolerance, dependence, CB1 receptor desensitization. | [3] |
| Morphine | Chronic Constriction Injury (CCI) | Reversal of mechanical allodynia | 2.4 (1.9-3.0) | Constipation, respiratory depression, tolerance, abuse potential.[1][2] | [1][2] |
| Gabapentin | Various Neuropathic Pain Models | Alleviation of allodynia/hyperalgesia | 10-30 (systemic) | Dizziness, somnolence.[4] | [4][5] |
Note: ED50 values are derived from different studies and should be compared with caution due to potential variations in experimental conditions.
Table 2: Comparative Efficacy in Traumatic Brain Injury (Mouse Models)
| Compound | Model | Efficacy Endpoint | Effective Dose Range (mg/kg, i.p.) | Citation(s) |
| This compound | Repetitive Mild Traumatic Brain Injury (mTBI) | Improved locomotor function and working memory | 1.0 - 2.5 | [6] |
| JZL184 | Not extensively studied in TBI models | - | - | |
| Standard of Care (Clinical) | Traumatic Brain Injury | Pain management, reduction of intracranial pressure | Varies (e.g., Acetaminophen, Opioids, Mannitol) | [7] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents.
Procedure:
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: The common sciatic nerve is exposed at the level of the mid-thigh.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with absorbable sutures. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
Closure: The muscle and skin layers are closed with sutures.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration.
-
Behavioral Testing: Mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves test) are assessed at baseline and at various time points post-surgery to evaluate the development of neuropathic pain and the efficacy of therapeutic interventions.
Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess short-term spatial working memory in rodents.
Apparatus: A three-arm maze with arms of equal length and angle (120 degrees apart).
Procedure:
-
Acclimation: The mouse is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
-
Data Collection: The sequence and number of arm entries are recorded. An "arm entry" is typically defined as the mouse placing all four paws into an arm.
-
Analysis: The percentage of spontaneous alternations is calculated. A spontaneous alternation is defined as consecutive entries into three different arms. The formula is: (% Alternation) = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100. A higher percentage of alternation is indicative of better spatial working memory.
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase:
-
The mouse is placed into the pool from one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
This is repeated for several trials per day over multiple days. The latency to find the platform and the path length are recorded. A decrease in latency and path length over days indicates spatial learning.
-
-
Probe Trial:
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded. More time spent in the target quadrant indicates better spatial memory.
-
Mandatory Visualization
References
- 1. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the In Vivo Specificity of Mjn110: A Comparative Guide
For researchers and drug development professionals navigating the landscape of endocannabinoid system modulators, understanding the in vivo specificity of therapeutic candidates is paramount. This guide provides a detailed comparison of Mjn110, a selective monoacylglycerol lipase (MAGL) inhibitor, with its key alternative, JZL184. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective assessment of this compound's performance and specificity in a preclinical setting.
Comparative Analysis of In Vivo Efficacy and Specificity
This compound and JZL184 are both potent inhibitors of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL, these compounds elevate 2-AG levels in the brain and peripheral tissues, leading to the activation of cannabinoid receptors CB1 and CB2 and subsequent analgesic and anti-inflammatory effects. However, their in vivo profiles exhibit notable differences in potency and selectivity.
Quantitative Comparison of Inhibitory Activity and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound and JZL184, highlighting their inhibitory potency against target and off-target enzymes, as well as their efficacy in a preclinical model of neuropathic pain.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | hMAGL | ~9.1 nM | >100-fold vs FAAH; 10-fold vs ABHD6 | [1] |
| JZL184 | mMAGL | ~8 nM | >300-fold vs FAAH | [2][3][4] |
hMAGL: human Monoacylglycerol Lipase; mMAGL: mouse Monoacylglycerol Lipase; FAAH: Fatty Acid Amide Hydrolase; ABHD6: α/β-hydrolase domain 6.
| Compound | Neuropathic Pain Model (CCI) - Antiallodynic Effect (ED50) | Cannabimimetic Effects (Drug Discrimination, ED50) | Reference |
| This compound | 0.43 mg/kg | 0.84 mg/kg | [5] |
| JZL184 | 17.8 mg/kg | 24.9 mg/kg | [5] |
CCI: Chronic Constriction Injury. ED50: Effective dose for 50% of the maximal effect.
The data clearly indicate that while both compounds are potent MAGL inhibitors, this compound demonstrates significantly higher potency in vivo, achieving therapeutic effects at much lower doses compared to JZL184[5]. This compound is approximately 41-fold more potent than JZL184 in reversing mechanical allodynia in the CCI model of neuropathic pain[5]. Furthermore, this compound exhibits a favorable selectivity profile with no significant cross-reactivity with FAAH, a key enzyme in the endocannabinoid system that degrades anandamide[6]. While this compound does show some activity against ABHD6, another 2-AG hydrolase, it maintains a 10-fold selectivity for MAGL[1]. JZL184 also demonstrates high selectivity for MAGL over FAAH[2][3][4].
Mechanism of Action and Signaling Pathway
The primary mechanism of action for both this compound and JZL184 involves the inhibition of MAGL, leading to an accumulation of 2-AG. This endogenous cannabinoid then acts as an agonist at presynaptic CB1 receptors and, to some extent, at CB2 receptors, which are primarily located on immune cells. The activation of these receptors ultimately leads to the modulation of neurotransmitter release and a reduction in neuroinflammation, contributing to the observed analgesic effects.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound's in vivo specificity, detailed experimental protocols for key assays are provided below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to induce a persistent pain state that mimics chronic nerve compression injuries in humans.
-
Animal Preparation: Adult male C57BL/6J mice are used. The animals are anesthetized with isoflurane.
-
Surgical Procedure: The left common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve with chromic gut sutures. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow. The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for the first 24-48 hours.
-
Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Von Frey filaments of varying stiffness.
-
Procedure: Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes. The von Frey filaments are applied to the plantar surface of the ipsilateral hind paw. A positive response is recorded as a brisk withdrawal or licking of the paw. The 50% paw withdrawal threshold is determined using the up-down method. Testing is typically performed before surgery and at multiple time points post-surgery (e.g., days 7, 14, and 21) to assess the development and maintenance of mechanical allodynia.[7]
-
-
Drug Administration: this compound, JZL184, or vehicle is administered intraperitoneally (i.p.) at specified doses and time points before behavioral testing.
Drug Discrimination Assay
This assay is used to assess the subjective effects of a drug by training animals to discriminate it from a vehicle.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training: Food-restricted mice are trained to press one lever after an injection of a known cannabinoid agonist (e.g., CP55,940) and the other lever after a vehicle injection to receive a food reward. Training sessions are conducted daily until the mice consistently respond on the correct lever (e.g., >80% accuracy for several consecutive days).
-
Testing: Once the discrimination is established, test sessions are conducted where this compound or JZL184 is administered at various doses. The percentage of responses on the drug-appropriate lever is measured. Full substitution indicates that the test drug produces subjective effects similar to the training drug.
-
Data Analysis: The ED50 for substitution is calculated, representing the dose at which the drug produces 50% of the maximum possible drug-lever responding.
Open Field Locomotor Activity
This test is used to assess general locomotor activity and can be indicative of sedative or stimulant effects of a compound.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure: Mice are placed individually in the center of the open field arena and allowed to explore freely for a set period (e.g., 30 minutes).
-
Data Collection: The total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are automatically recorded.
-
Drug Administration: The test compound or vehicle is administered prior to placing the animal in the arena.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo specificity of this compound and JZL184.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JZL-184 [neuromics.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Mjn110 and Structurally Similar Monoacylglycerol Lipase Inhibitors
A detailed analysis of the pharmacokinetic profiles of Mjn110 and its structural analog, JZL184, reveals key differences that may influence their therapeutic application. This guide provides a comparative summary of their pharmacokinetic parameters, detailed experimental methodologies, and an overview of the underlying signaling pathways.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of monoacylglycerol lipase (MAGL) inhibitors. This compound and JZL184 are both potent and selective inhibitors of MAGL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, these compounds increase the levels of 2-AG in the brain and peripheral tissues, leading to a range of potential therapeutic effects, including analgesia and anti-inflammatory actions.
Comparative Pharmacokinetic Data
| Parameter | This compound | JZL184 | Species | Route of Administration | Source |
| Time to Maximal Effect (Tmax) | Quicker onset | Slower onset | Mouse | Intraperitoneal (i.p.) | [1] |
| ED50 (Neuropathic Pain) | 0.43 mg/kg | 17.8 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |
| MAGL Inhibition | Rapid and long-lasting | Rapid and long-lasting | Mouse | Intraperitoneal (i.p.) | [2] |
| Effect on Brain 2-AG Levels | Significant increase | Significant increase | Mouse | Intraperitoneal (i.p.) | [2][3] |
Note: The ED50 values highlight the higher potency of this compound in a neuropathic pain model. The difference in the time to maximal effect suggests potential variations in absorption, distribution, or metabolism between the two compounds.
Experimental Protocols
The following methodologies are representative of those used in the preclinical evaluation of this compound and JZL184.
In Vivo Pharmacokinetic Study in Rodents
A typical experimental design to determine the pharmacokinetic profiles of this compound and JZL184 in mice or rats would involve the following steps:
-
Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are housed in controlled environments with ad libitum access to food and water.
-
Drug Formulation and Administration: The compounds are typically dissolved in a vehicle solution, such as a mixture of ethanol, Cremophor, and saline (e.g., in a 1:1:18 ratio). Administration is often performed via intraperitoneal (i.p.) injection at specific doses (e.g., 1-10 mg/kg for this compound and 10-40 mg/kg for JZL184).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial blood sampling from the same animal is preferred to reduce inter-individual variability.
-
Plasma Preparation and Analysis: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Monoacylglycerol Lipase (MAGL) Inhibition Assay
To assess the in vivo target engagement of this compound and JZL184, the following protocol is often employed:
-
Tissue Collection: Following drug administration at various time points, animals are euthanized, and brain tissue is rapidly dissected and frozen.
-
Homogenate Preparation: Brain tissue is homogenized in a suitable buffer.
-
MAGL Activity Assay: The activity of MAGL in the brain homogenates is measured using a substrate-based assay. This typically involves incubating the homogenate with a labeled substrate of MAGL (e.g., radiolabeled 2-AG) and measuring the formation of the product (e.g., radiolabeled arachidonic acid).
-
Data Analysis: The percentage of MAGL inhibition is calculated by comparing the enzyme activity in drug-treated animals to that in vehicle-treated controls.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound and similar compounds are primarily mediated through the potentiation of the endocannabinoid system. The following diagrams illustrate the signaling pathway of MAGL inhibitors and a typical experimental workflow for their pharmacokinetic characterization.
Caption: Signaling Pathway of MAGL Inhibitors.
References
- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]
Safety Operating Guide
Proper Disposal of Mjn110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Mjn110, a selective monoacylglycerol lipase (MAGL) inhibitor used in research.
This compound should be treated as a hazardous chemical. While a specific Safety Data Sheet (SDS) from the manufacturer provides the most detailed handling instructions, this guide offers a framework for its disposal based on general best practices for hazardous laboratory waste.
This compound Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 1438416-21-7[1] |
| Molecular Formula | C22H21Cl2N3O4[1] |
| Molecular Weight | 462.33 g/mol [2] |
| Appearance | Crystalline solid |
| Solubility | - DMSO: 30 mg/mL[1] - Dimethyl formamide (DMF): 25 mg/mL[1] - Ethanol: 0.25 mg/mL[1] |
| Storage | Store at -20°C[3] |
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the necessary safety measures to prevent exposure and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it into a sealed container for disposal as hazardous waste. Do not flush spills down the drain.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, leak-proof hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid waste container.
-
Due to its chlorinated organic nature, this compound solutions must not be disposed of down the drain[4].
-
Segregate chlorinated organic solvents from non-halogenated solvents to facilitate proper disposal by your institution's waste management service[5][6].
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should include the full chemical name ("this compound" and its formal name: 4-[bis(4-chlorophenyl)methyl]-1-piperazinecarboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester), the concentration (if in solution), and the date of accumulation.
-
Ensure the container is made of a material compatible with the waste it contains.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the collection and final disposal of the this compound waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their laboratory's chemical handling practices. Always consult your institution's specific guidelines and the manufacturer's SDS for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
